5-Bromo-2-chloropyridin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSSVMYMKAABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-chloropyridin-4-ol in Medicinal Chemistry
Substituted pyridin-4-ol scaffolds are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. This compound, in particular, serves as a highly functionalized building block, offering multiple points for diversification in the synthesis of complex molecular architectures. The presence of orthogonal halogen atoms (bromine and chlorine) allows for selective cross-coupling reactions, making this intermediate a versatile tool in the drug discovery and development pipeline. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, delving into the mechanistic underpinnings of the reaction and offering a detailed experimental protocol.
Proposed Synthesis Pathway: Electrophilic Bromination of 2-Chloropyridin-4-ol
The most direct and atom-economical approach to this compound is the regioselective electrophilic bromination of the commercially available starting material, 2-chloropyridin-4-ol. This pathway is predicated on the directing effects of the substituents on the pyridine ring.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the electrophilic bromination of 2-chloropyridin-4-ol is governed by the electronic properties of the hydroxyl and chloro substituents.
-
The Hydroxyl Group (-OH) at C4: The hydroxyl group is a potent activating group and an ortho, para-director. Through resonance, it donates electron density to the pyridine ring, particularly at the C3 and C5 positions (ortho to the hydroxyl group). The para position is occupied by the nitrogen atom of the pyridine ring.
-
The Chloro Group (-Cl) at C2: The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate a lone pair of electrons and is also an ortho, para-director. The para position to the chloro group is C5, and the ortho position is C3.
The concerted directing effects of both the activating hydroxyl group and the deactivating but ortho, para-directing chloro group strongly favor electrophilic attack at the C5 position. The C3 position is sterically hindered by the adjacent chloro group at C2, further enhancing the selectivity for bromination at C5.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) and offers advantages over elemental bromine in terms of ease of handling and reduced side reactions[1]. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), to avoid solvolysis of the NBS and to ensure good solubility of the starting material.
The proposed reaction mechanism proceeds via a classic electrophilic aromatic substitution pathway:
-
Generation of the Electrophile: In the presence of a trace amount of an acid catalyst (often adventitious HBr), NBS is polarized, generating the electrophilic bromine species.
-
Nucleophilic Attack: The electron-rich pyridine ring of 2-chloropyridin-4-ol attacks the electrophilic bromine, forming a resonance-stabilized sigma complex (arenium ion). The positive charge in this intermediate is delocalized over the ring and is stabilized by the electron-donating hydroxyl group.
-
Deprotonation: A base (such as the succinimide anion or a solvent molecule) removes the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
Experimental Protocol
This protocol details a robust method for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Chloropyridin-4-ol | >98% purity |
| N-Bromosuccinimide (NBS) | >98% purity |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution |
| Sodium Sulfate (Na2SO4) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridin-4-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in portions over 10-15 minutes. Maintain the temperature at 0 °C during the addition. The slow addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Visualization of the Synthesis Pathway
Chemical Structures and Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Diagram
Caption: Simplified mechanistic flow of the electrophilic bromination.
Tautomerism: An Important Consideration
It is crucial to recognize that pyridin-4-ols can exist in equilibrium with their corresponding pyridin-4-one tautomers.[2] This tautomeric equilibrium is influenced by factors such as the solvent, pH, and temperature. In many cases, the pyridin-4-one form can be a significant component of the equilibrium mixture. This phenomenon should be taken into account during characterization (e.g., NMR and IR spectroscopy) and purification, as the two tautomers may exhibit different physical properties.
Conclusion and Future Perspectives
The synthesis of this compound via electrophilic bromination of 2-chloropyridin-4-ol represents an efficient and regioselective method for obtaining this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical approach for both laboratory-scale synthesis and potential scale-up. The multi-functional nature of the product, with its strategically placed halogen atoms and hydroxyl group, opens up a wide range of possibilities for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, enhancing the utility of this important building block.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-chloropyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in pharmaceutical and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound, addressing the current landscape of available data. Due to the limited direct experimental information for this specific molecule, this document integrates foundational chemical principles and data from analogous structures to offer scientifically grounded insights. Furthermore, detailed experimental protocols are provided to empower researchers to determine these critical parameters in-house, ensuring data integrity and reproducibility.
Introduction: The Significance of Physicochemical Profiling
In the realm of drug discovery and materials science, the journey of a molecule from a conceptual structure to a tangible product is paved with meticulous characterization. The physicochemical properties of a compound are not mere data points; they are the fundamental descriptors that govern its behavior in both chemical and biological systems. For a molecule like this compound, these properties dictate its reactivity in synthetic transformations, its solubility in various solvent systems for purification and formulation, and its potential interactions with biological targets.
This guide is structured to provide a holistic understanding of this compound, acknowledging the current scarcity of direct experimental data. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we can construct a robust profile of its expected characteristics. This approach not only provides a valuable predictive framework but also underscores the importance of empirical validation, for which detailed methodologies are provided herein.
Molecular Identity and Structural Considerations
The foundational step in characterizing any chemical entity is to establish its molecular identity.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC(=C1O)Cl)Br | - |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. This equilibrium is highly influenced by the solvent environment and the electronic nature of other substituents on the ring.
Caption: Tautomeric equilibrium of this compound.
For 4-hydroxypyridine itself, the pyridone tautomer is generally favored in most solvents. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in the target molecule, can influence the position of this equilibrium. This tautomerism has profound implications for the molecule's hydrogen bonding capacity, polarity, and consequently, its melting point, solubility, and pKa.
Anticipated Physicochemical Properties
| Property | Anticipated Value/Characteristic | Justification |
| Physical State | Crystalline solid | The presence of polar functional groups (hydroxyl/amide) and halogens, along with the planar ring structure, facilitates strong intermolecular interactions, favoring a solid state at room temperature. |
| Melting Point | Likely > 150 °C | The ability to form hydrogen bonds (as the pyridone tautomer) and the overall polarity would lead to a significantly higher melting point compared to its non-hydroxylated analog, 5-Bromo-2-chloropyridine (m.p. 65-74 °C).[2] |
| Solubility | Low solubility in non-polar organic solvents (e.g., hexanes, toluene). Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol). | The polar nature of the pyridinol/pyridone functionality will dominate its solubility profile. Hydrogen bonding with protic solvents will enhance solubility. |
| pKa | Expected to have both an acidic and a basic pKa. The acidic pKa (for the N-H proton in the pyridone form) is likely to be in the range of 9-11, while the basic pKa (for protonation of the carbonyl oxygen or ring nitrogen) would be significantly lower than that of pyridine itself. | The electron-withdrawing effects of the bromine and chlorine atoms will increase the acidity of the N-H proton and decrease the basicity of the ring nitrogen/carbonyl oxygen. Computational methods are often employed for more precise pKa prediction of substituted pyridines.[3][4][5] |
Experimental Determination of Physicochemical Properties
The following section provides standardized, field-proven protocols for the empirical determination of the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
Caption: General workflow for the characterization of this compound.
Protocol for Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. This protocol utilizes the capillary method, a standard technique for accurate melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
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Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
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Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.
-
Measurement: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. For an unknown melting point, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate range. c. Allow the apparatus to cool to at least 20 °C below the approximate melting point. d. Prepare a new capillary and heat at a slow rate (1-2 °C/min) through the expected melting range.
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Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.
Trustworthiness Check: A sharp melting range (≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Protocol for Thermodynamic Solubility Determination
Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.
Apparatus:
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC with UV detector or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The excess solid is crucial to ensure saturation.
-
Equilibration: a. Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). b. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Expert Insight: It is advisable to monitor the concentration over time (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Protocol for pKa Determination by UV-Vis Spectrophotometry
Principle: The UV-Vis spectrum of an ionizable compound often changes as a function of pH. By monitoring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Apparatus:
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Quartz cuvettes
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Volumetric flasks and pipettes
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the compound at a known concentration. b. Prepare a series of buffered solutions with known pH values. c. For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer.
-
Spectral Scans: a. Scan the UV-Vis spectrum of the compound at the extremes of the pH range (e.g., pH 2 and pH 12) to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.
-
Absorbance Measurements: a. Set the spectrophotometer to a wavelength of maximum absorbance change. b. Measure the absorbance of the compound in each of the buffered solutions.
-
Data Analysis: a. Plot absorbance versus pH. The resulting curve should be sigmoidal. b. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the sigmoid. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.
Causality: The change in absorbance is due to the different electronic transitions possible in the protonated and deprotonated forms of the molecule, which have distinct chromophores.
Spectroscopic Profile
While experimental spectra are not available, the following are the anticipated key features based on the structure of this compound.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see two aromatic protons, likely appearing as singlets or narrow doublets depending on long-range coupling. A broad singlet corresponding to the N-H proton of the pyridone tautomer would also be expected at a downfield chemical shift.
-
¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring are expected. The chemical shifts would be influenced by the electronegativity of the substituents and the tautomeric form present.
-
IR Spectroscopy: Key vibrational bands would include C=O stretching (for the pyridone form) typically in the range of 1640-1680 cm⁻¹, N-H stretching, and C-Br and C-Cl stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Conclusion
This compound presents as a promising, albeit currently under-characterized, building block for chemical synthesis. This guide has provided a comprehensive framework for understanding its physicochemical properties, blending theoretical predictions with actionable experimental protocols. For researchers and drug development professionals, the ability to either anticipate or empirically determine these fundamental parameters is a cornerstone of efficient and successful research. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path to generating the high-quality data necessary to advance scientific endeavors involving this compound.
References
An In-depth Technical Guide to 5-Bromo-2-chloropyridin-4-ol: Synthesis, Properties, and Applications for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
5-Bromo-2-chloropyridin-4-ol is a pyridinol derivative featuring both bromine and chlorine substituents. Its core structure is a pyridine ring with a hydroxyl group at the 4-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position.
Key Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₅H₃BrClNO[1]
-
Molecular Weight: 208.44 g/mol [1]
-
CAS Number: Not explicitly assigned. For structurally similar compounds, see 5-Bromo-2-chloropyridine (CAS: 53939-30-3) and 5-Bromo-2-chloropyridin-3-ol (CAS: 286946-77-8).[2][3][4]
The structure of this compound is presented below:
References
Spectroscopic Characterization of 5-Bromo-2-chloropyridin-4-ol: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-bromo-2-chloropyridin-4-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to forecast the spectral characteristics of the title molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven experimental protocols for acquiring and interpreting such spectra. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction: The Structural and Spectroscopic Nuances of this compound
This compound is a polysubstituted heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of chloro, bromo, and hydroxyl functional groups on the pyridine scaffold imparts a unique electronic and steric profile, making it a versatile intermediate. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization.
A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4(1H)-one form.[1][2] For this compound, this equilibrium lies between the aromatic alcohol and the non-aromatic (but conjugated) ketone. In solution and the solid state, the pyridone tautomer is generally favored due to the stability conferred by the amide-like functionality and intermolecular hydrogen bonding.[1] This guide will therefore present predicted data primarily for the 5-bromo-2-chloro-1H-pyridin-4-one tautomer, while also discussing the spectral signatures that would distinguish the pyridin-4-ol form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 5-bromo-2-chloro-1H-pyridin-4-one are detailed below, with chemical shifts (δ) referenced to tetramethylsilane (TMS). Predictions are based on the additive effects of the substituents and comparison with analogs like 5-bromo-2-chloropyridine and 4-pyridone.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | broad singlet | 1H | N-H | The N-H proton of the pyridone tautomer is expected to be significantly deshielded due to hydrogen bonding and the electronic nature of the ring. Its signal will be broad and exchangeable with D₂O. |
| ~7.8 | singlet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. |
| ~7.5 | singlet | 1H | H-3 | The proton at the 3-position is influenced by the adjacent carbonyl group and the bromine atom at the 5-position. |
Note: The absence of coupling between the ring protons is due to their meta-relationship.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals for the five carbon atoms of the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C-4 (C=O) | The carbonyl carbon of the pyridone tautomer is expected to have the most downfield chemical shift. |
| ~145.0 | C-2 | The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine and its position adjacent to the nitrogen. |
| ~140.0 | C-6 | This carbon is adjacent to the nitrogen and is expected to be downfield. |
| ~120.0 | C-3 | The chemical shift of this carbon is influenced by the adjacent carbonyl and the overall electron-withdrawing nature of the ring. |
| ~105.0 | C-5 | The carbon bearing the bromine atom is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-bromo-2-chloro-1H-pyridin-4-one is dominated by the vibrations of the pyridone ring and its substituents.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 2800 | N-H stretching (hydrogen-bonded) | Broad, Strong | The broadness and position are characteristic of a hydrogen-bonded N-H group in the solid state, consistent with the pyridone tautomer. |
| ~1650 | C=O stretching (amide I band) | Strong | This strong absorption is a key indicator of the pyridone tautomer. |
| ~1580, ~1540 | C=C and C=N stretching | Medium to Strong | These bands are characteristic of the pyridine ring vibrations. |
| ~1200 | C-N stretching | Medium | |
| ~850 | C-Cl stretching | Strong | |
| ~600 | C-Br stretching | Medium |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Ensure a small amount (a few milligrams) of the dry, pure compound is available.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" for the molecule.
| m/z Value | Assignment | Rationale |
| 207, 209, 211 | [M]⁺˙ (Molecular Ion Cluster) | The molecular ion peak will appear as a characteristic cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peak in the cluster will be at m/z 209 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl). |
| 180, 182, 184 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the pyridone ring is a common fragmentation pathway for pyridones. |
| 128, 130 | [M - Br]⁺ | Loss of the bromine radical. |
| 172, 174 | [M - Cl]⁺ | Loss of the chlorine radical. |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a suitable method for volatile and thermally stable compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrumentation and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column. A temperature gradient program is typically used to ensure good separation and peak shape.
-
The separated components elute from the column and enter the mass spectrometer's ion source.
-
Standard EI-MS conditions involve an electron energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.
Caption: Generalized workflow for NMR spectroscopic analysis.
Caption: Streamlined workflow for ATR-IR spectroscopy.
Caption: Workflow for GC-MS analysis.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating data from analogous structures with fundamental spectroscopic principles, we have constructed a detailed forecast of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The accompanying experimental protocols are designed to be both comprehensive and practical, empowering researchers to confidently acquire and interpret high-quality data for this and similar compounds. This predictive approach serves as a valuable starting point for the definitive experimental verification of the structure and properties of this compound, facilitating its application in pioneering research endeavors.
References
An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-chloropyridin-4-ol
Foreword for the Researcher
5-Bromo-2-chloropyridin-4-ol stands as a pivotal, yet nuanced, heterocyclic building block for the discerning chemist. Its trifunctional nature—a pyridone core, flanked by two distinct halogens—presents a landscape of synthetic opportunities, governed by a subtle interplay of electronic effects and reaction conditions. This guide is crafted not as a mere recitation of facts, but as a technical narrative to empower researchers, scientists, and drug development professionals. Herein, we dissect the causality behind its reactivity, offer field-tested protocols, and provide a framework for predicting its behavior. Our objective is to transform this versatile molecule from a catalog entry into a reliable tool in your synthetic arsenal. Every piece of guidance is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.
Core Molecular Profile: Structure and Physicochemical Properties
A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its effective application. This compound is an off-white to light yellow crystalline solid. Its fundamental characteristics are summarized below, providing the essential data for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [2] |
| Appearance | Off-white to light yellow powder/solid | [3] |
| Melting Point | 65-69 °C (for the related 5-Bromo-2-chloropyridine) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | [4] |
| CAS Number | 1381937-58-1 (for a related isomer) | [3] |
The Critical Influence of Tautomerism
A key feature governing the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 5-Bromo-2-chloro-1H-pyridin-4-one. In solution, the pyridone tautomer is predominantly favored. This is a crucial consideration, as the electronic properties and reactivity of the pyridone are substantially different from that of the hydroxypyridine. For the remainder of this guide, we will primarily consider the reactivity of the more stable pyridone tautomer.
Caption: Tautomeric equilibrium of this compound.
A Deep Dive into Chemical Reactivity
The synthetic utility of this compound is dictated by the three reactive centers: the C2-chloro, C5-bromo, and the N-H/O-H of the pyridone/pyridinol system. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, makes it a prime candidate for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2/C6 and C4). In this compound, the C2 position is highly activated for SNAr.
Relative Reactivity of Halogens: The C2-chloro group is generally more susceptible to nucleophilic displacement than the C5-bromo group in SNAr reactions. This is due to the strong activation by the adjacent ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate.
Experimental Protocol: A Representative SNAr Reaction with an Amine
This protocol outlines a general procedure for the amination at the C2 position.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as ethanol, isopropanol, or DMF[4].
-
Reagent Addition: Add the desired amine nucleophile (1.0-1.2 eq.). If the amine is in its salt form, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq.)[4].
-
Thermal Conditions: Heat the reaction mixture to reflux (typically between 80-120 °C)[4].
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expert Insights on Experimental Choices:
-
Solvent Selection: Polar solvents are essential to dissolve the reactants and stabilize the charged intermediates. Aprotic solvents like DMF or DMSO are often preferred to avoid competition of the solvent as a nucleophile.
-
Base Selection: The choice of base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An organic, non-nucleophilic base is ideal to prevent it from competing with the amine nucleophile.
Palladium-Catalyzed Cross-Coupling: Harnessing the C-Br Bond
While the C2-Cl is more reactive in SNAr, the C5-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This selectivity is governed by the general reactivity trend of halogens in oxidative addition to palladium, which is I > Br > Cl.
Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling at the C5 Position
This protocol is adapted from procedures for structurally similar bromo-chloro-heterocycles.
-
Inert Atmosphere: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)[4].
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask[4].
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[4].
-
Thermal Conditions: Heat the reaction mixture to a temperature ranging from 60 to 120 °C[4].
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.
Trustworthiness Through Self-Validation: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. Degassing the solvent removes dissolved oxygen which can also poison the catalyst. Monitoring the reaction to completion ensures optimal yield and minimizes impurities from unreacted starting materials.
Reactivity of the Pyridone Moiety: N- vs. O-Alkylation
Stability and Safe Handling
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[5].
-
Protect from light to prevent potential photodecomposition.
-
For long-term storage, refrigeration is recommended.
Degradation Pathways: While specific degradation studies on this compound are not widely published, halogenated pyridines can be susceptible to:
-
Hydrolysis: Under harsh acidic or basic conditions, the chloro and bromo substituents may be susceptible to hydrolysis, although this typically requires elevated temperatures.
-
Reductive dehalogenation: In the presence of certain reducing agents or catalysts, the carbon-halogen bonds can be cleaved.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic potential, offering orthogonal reactivity at its halogenated positions and further functionalization possibilities at the pyridone moiety. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a robust framework for its strategic incorporation into complex molecular architectures. While the tautomeric nature of the pyridone system adds a layer of complexity, it also opens avenues for selective functionalization under carefully controlled conditions. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity and stability of such versatile building blocks is paramount. This guide serves as a foundational resource to empower researchers in their endeavors to harness the full synthetic potential of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-chloropyridin-4-ol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 5-Bromo-2-chloropyridin-4-ol, a halogenated pyridin-4-ol derivative. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its existence and synthesis can be inferred from established principles of pyridine chemistry. This guide will delve into its plausible synthesis, physicochemical properties, and potential applications in medicinal chemistry and materials science, grounded in the broader context of substituted pyridin-4-ol research.
Introduction: The Significance of Substituted Pyridin-4-ols
Pyridin-4-ol and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science. The pyridine ring is a common scaffold in many FDA-approved drugs, and the introduction of a hydroxyl group at the 4-position, along with other substituents, can significantly modulate the molecule's biological activity and physical properties.[1] Halogenated pyridines, in particular, are of great interest due to the ability of halogen atoms to form halogen bonds, which can enhance binding affinity to biological targets.[2][3]
Historical Context: The Evolution of Pyridin-4-ol Chemistry
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available 2-chloro-4-methoxypyridine. This pathway involves an initial bromination followed by a demethylation step.
Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine
The first step is the regioselective bromination of 2-chloro-4-methoxypyridine to yield 5-Bromo-2-chloro-4-methoxypyridine.
Experimental Protocol:
-
Dissolve 2-chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-chloro-4-methoxypyridine.[4]
Causality of Experimental Choices:
-
Sulfuric Acid as Solvent: The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the methoxy group is a strong activating group, directing the bromination to the ortho and para positions. The position para to the methoxy group is already substituted, and the position ortho and para to the ring nitrogen is deactivated, thus directing the bromination to the C5 position.
-
N-bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine for aromatic bromination.
-
Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.
Step 2: Demethylation to this compound
The final step is the demethylation of the methoxy group to the desired hydroxyl group. Several reagents can be employed for this transformation, with L-selectride offering a chemoselective option.[5]
Experimental Protocol:
-
Dissolve 5-Bromo-2-chloro-4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add L-selectride (lithium tri-sec-butylborohydride) (3 equivalents, 1.0 M solution in THF) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to 0°C and quench by the slow addition of water.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality of Experimental Choices:
-
L-selectride: This bulky reducing agent is known to chemoselectively demethylate methoxypyridines without affecting other functional groups.[5] The mechanism involves nucleophilic attack of the hydride on the methyl group.
-
Anhydrous Conditions: L-selectride is a moisture-sensitive reagent, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Aqueous Workup: The workup with water and acid is necessary to destroy the excess L-selectride and to protonate the resulting pyridinolate anion.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and Spectroscopic Data
While experimental data for this compound is limited, the properties of its precursor, 5-Bromo-2-chloro-4-methoxypyridine, can provide valuable insights.
Table 1: Physicochemical Properties and Spectroscopic Data of 5-Bromo-2-chloro-4-methoxypyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | White solid | [4] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H) | [4] |
| ¹³C NMR (Predicted) | δ 164.1 (C4), 151.2 (C2), 149.8 (C6), 112.5 (C3), 108.9 (C5), 57.0 (OCH₃) | N/A |
| Mass Spec (m/z) | [M]+ at 221, 223, 225 | N/A |
Note: Predicted ¹³C NMR and Mass Spec data are based on the structure and known values for similar compounds.
For this compound, the disappearance of the methoxy signal in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the hydroxyl proton would be expected. In the ¹³C NMR, an upfield shift of the C4 carbon would be observed.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound suggest its potential as a versatile building block in several areas of research.
-
Medicinal Chemistry: The presence of two distinct halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine position and nucleophilic aromatic substitution at the chlorine position. The pyridin-4-ol moiety can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. This scaffold could be a valuable starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
-
Materials Science: The halogenated pyridine core can be incorporated into polymers and organic electronic materials. The presence of halogens can influence properties such as thermal stability, solubility, and electronic characteristics.
Potential Role in Kinase Inhibition
Caption: Potential binding interactions of this compound in a kinase active site.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its synthesis, properties, and potential utility, serving as a valuable resource for researchers and scientists in the field. Further investigation into the reactivity and biological activity of this compound is warranted to fully unlock its potential.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2-chloropyridin-4-ol was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 5-Bromo-2-chloropyridine, 5-Bromo-2-chloropyrimidine, and other substituted pyridinols. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Introduction: Understanding the Molecule
This compound is a halogenated pyridinol derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and hydroxyl functional groups on the pyridine ring offers multiple avenues for synthetic modification, making it a versatile intermediate in the development of novel therapeutic agents and functional materials. However, the same reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This technical guide provides an in-depth analysis of the anticipated safety profile of this compound, drawing upon established data for its structural analogs. It outlines best practices for handling, storage, and emergency response to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Assessment and GHS Classification (Anticipated)
Based on the hazard profiles of analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary concerns are skin and eye irritation, and potential respiratory irritation. The following GHS classification is projected and should be treated as a conservative estimate.
| Hazard Category | GHS Classification (Anticipated) | Signal Word | Hazard Statements (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
GHS Pictogram (Anticipated):
-
Exclamation Mark (GHS07)
Prudent Practices for Laboratory Handling
A proactive approach to safety is paramount when working with reactive chemical intermediates. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.35 mm thickness). | Prevents direct skin contact, which is likely to cause irritation.[2][3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, if there is a risk of generating dust. | Minimizes the inhalation of particulates that may cause respiratory irritation.[4][5] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: Use a disposable weighing boat or creased weighing paper. Handle with care to avoid generating dust.
-
Transfer: Use a spatula or powder funnel for transfers. If transferring to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Dissolution: If dissolving the solid, add the solvent to the vessel containing the this compound slowly, with gentle stirring.
-
Post-Handling: After handling, thoroughly wipe down the work area in the fume hood. Dispose of all contaminated consumables in a designated hazardous waste container.
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical for preventing accidents and ensuring environmental compliance.
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[7] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Emergency Procedures: A Rapid and Informed Response
Preparedness is key to effectively managing any laboratory incident.
Exposure Scenarios and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal. For a liquid spill, use an inert absorbent material to contain the spill.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate laboratory supervisor and environmental health and safety (EHS) department.
Workflow Diagrams
Emergency Response for Personal Exposure
Caption: Emergency response workflow for personal exposure to this compound.
Conclusion
While this compound presents significant opportunities for chemical innovation, a comprehensive understanding and respect for its potential hazards are non-negotiable. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls, appropriate personal protective equipment, and established handling protocols, researchers can confidently and safely unlock the synthetic potential of this versatile molecule.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. media.laballey.com [media.laballey.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of 5-Bromo-2-chloropyridin-4-ol: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical research and development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful translation from a laboratory curiosity to a life-saving therapeutic. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its efficacy. This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-chloropyridin-4-ol, a substituted pyridine derivative with potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this document will equip researchers with the theoretical framework and practical methodologies to predict, determine, and interpret its solubility in common laboratory solvents.
The Pivotal Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) dictates its ability to be absorbed and distributed throughout the body to reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is essential for:
-
Early-Stage Drug Discovery: Triaging and optimizing lead compounds.
-
Preformulation Studies: Selecting appropriate solvent systems for in vitro and in vivo testing.
-
Formulation Development: Designing stable and effective dosage forms.
-
Process Chemistry: Developing efficient purification and crystallization methods.
Theoretical Assessment of this compound Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar functional groups and the overall distribution of electron density.
The structure of this compound features a pyridine ring, which is a weakly basic aromatic heterocycle, substituted with three key functional groups: a bromine atom, a chlorine atom, and a hydroxyl group.
Caption: Chemical structure of this compound highlighting key functional groups.
Analysis of Functional Group Contributions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its modest polarity.
-
Hydroxyl (-OH) Group: This is a highly polar functional group capable of both donating and accepting hydrogen bonds. This group is expected to significantly enhance the compound's solubility in polar protic solvents like water and alcohols.
-
Halogen Atoms (-Br, -Cl): The bromine and chlorine atoms are electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions. However, their large size can also increase the nonpolar surface area, which might slightly decrease solubility in water.
-
Aromatic System: The aromatic ring itself is largely nonpolar and will favor interactions with nonpolar solvents.
Predicted Solubility Profile:
Based on this structural analysis, we can predict the following solubility trends for this compound:
-
High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Moderate to High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the hydroxyl group.
-
Low to Moderate Solubility: In water, representing a balance between the polar hydroxyl and pyridine functionalities and the less polar halogenated aromatic ring. The presence of both hydrogen bond donating and accepting groups should allow for some aqueous solubility.
-
Low Solubility: In nonpolar solvents like hexanes, toluene, and diethyl ether, as these solvents cannot effectively interact with the polar hydroxyl and pyridine moieties.
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination of solubility is essential for accurate characterization. The following protocols outline two common methods for assessing the solubility of this compound.
Quantitative Method: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Qualitative Method: Solvent Addition Screening
This is a rapid method for estimating solubility and is useful for initial screening in a variety of solvents.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a small test tube or vial.
-
Solvent Addition: Add the chosen solvent in small, incremental volumes (e.g., 100 µL at a time).
-
Observation: After each addition, vigorously mix the sample (e.g., by vortexing) and visually inspect for complete dissolution.
-
Classification: The solubility can be classified based on the volume of solvent required to dissolve the compound. For example:
-
Very Soluble: < 1 part of solvent
-
Freely Soluble: 1-10 parts of solvent
-
Soluble: 10-30 parts of solvent
-
Sparingly Soluble: 30-100 parts of solvent
-
Slightly Soluble: 100-1000 parts of solvent
-
A Technical Guide to the Quantum Chemical Analysis of 5-Bromo-2-chloropyridin-4-ol: A Fragment-Based Drug Discovery Perspective
Abstract
Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique electronic and steric properties that are instrumental in modulating ligand-protein interactions. 5-Bromo-2-chloropyridin-4-ol is a prime example of a high-value molecular fragment, combining a pyridine scaffold with the distinct electronic influences of chloro and bromo substituents.[1][2][3] However, its chemical nature is complicated by prototropic tautomerism, a phenomenon that fundamentally alters its structure, polarity, and hydrogen bonding capabilities. This guide provides an in-depth protocol for the quantum chemical investigation of this compound, utilizing Density Functional Theory (DFT) to elucidate the structural and electronic properties of its stable tautomers. We present a validated workflow, from structural preparation and geometry optimization to the analysis of molecular orbitals and vibrational spectra, designed to provide researchers in drug development with a robust computational framework for characterizing such pivotal molecular fragments.
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of fragment-based drug design (FBDD), small, functionalized heterocyclic molecules are of immense interest.[4][5][6] They provide a diverse set of three-dimensional shapes and electronic profiles to probe the binding pockets of biological targets. This compound is a particularly noteworthy fragment. Its pyridine core is a common motif in bioactive molecules, and the presence of two different halogen atoms—chlorine at the 2-position and bromine at the 5-position—allows for differential reactivity in subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1][7][8] This dual functionality makes it a versatile building block for constructing more complex drug candidates.[2][3]
The primary scientific challenge presented by this molecule is the hydroxypyridine ⇌ pyridinone tautomerism.[9][10] The position of this equilibrium dictates whether the molecule acts as a hydrogen bond donor via the hydroxyl group or as both a donor (N-H) and acceptor (C=O) in its pyridinone form. This duality has profound implications for its potential binding modes and pharmacological activity. Therefore, a thorough computational analysis is not merely beneficial but essential for understanding its intrinsic chemical behavior before committing to costly synthetic and screening campaigns.
Theoretical Foundations: Selecting the Right Tools for the Job
Quantum chemical calculations provide a powerful lens to examine molecules at the electronic level. For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[11][12]
The Choice of Density Functional
The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional. For organic molecules involving non-covalent interactions and varied electronic environments, hybrid functionals are a reliable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing excellent geometric structures and general-purpose electronic properties for a vast range of organic molecules.[13]
-
Dispersion Correction (e.g., D3): Standard DFT functionals can fail to properly describe long-range van der Waals forces (dispersion). Given the potential for intermolecular interactions in a biological context, incorporating an empirical dispersion correction, such as Grimme's D3, is crucial for achieving higher accuracy in energy calculations.
For this guide, we will employ the B3LYP-D3 functional, a robust combination for accurately modeling both the covalent structure and the subtle non-covalent forces that may influence the molecule's behavior.
The Critical Role of the Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals.[14] The choice is especially critical for elements with many electrons, like chlorine and bromine.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): This is a flexible triple-zeta basis set. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen, which are vital for describing lone pairs and anions accurately. The (d,p) denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are non-negotiable for calculating accurate geometries and vibrational frequencies, particularly for halogenated compounds.[15][16][17]
Our chosen level of theory is therefore B3LYP-D3/6-311++G(d,p) , a well-validated approach for halogenated organic molecules that provides reliable energetic and structural predictions.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating workflow for the complete computational characterization of this compound.
Caption: Computational workflow for analyzing tautomers of this compound.
Protocol Details:
-
Structure Preparation:
-
Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D structures for both the hydroxypyridine (-ol) and pyridinone (-one) tautomers.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation (the equilibrium geometry) of each tautomer on the potential energy surface.
-
Software Input: Submit the coordinates to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keywords: Specify the level of theory (B3LYP), dispersion correction (EmpiricalDispersion=GD3), basis set (6-311++G(d,p)), and the task (Opt for optimization).
-
Causality: An accurate equilibrium geometry is the foundation for all other calculated properties. An imprecise structure will lead to erroneous electronic and spectroscopic data.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties and vibrational spectra.
-
Software Input: Use the optimized geometry from the previous step.
-
Keywords: Specify the same level of theory and basis set, and the task (Freq for frequency).
-
Validation: A key part of a self-validating protocol. The output must show zero imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), meaning the optimization did not find a true minimum and must be repeated.[16]
-
Output: This step yields the Zero-Point Vibrational Energy (ZPVE), Gibbs Free Energy (G), and the frequencies and intensities for the IR and Raman spectra.
-
-
Property Calculation and Analysis:
-
Objective: To extract meaningful chemical insights from the validated structures.
-
Data Extraction: The necessary data (energies, orbital eigenvalues, dipole moments, vibrational modes) are all contained within the output file of the frequency calculation.
-
Analysis:
-
Tautomer Stability: Compare the Gibbs Free Energies (G) of the two tautomers. The tautomer with the lower G is the more stable form under the given conditions (gas phase, 298.15 K).
-
Electronic Structure: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic stability.
-
Spectroscopic Prediction: The calculated vibrational frequencies can be compared with experimental IR or Raman data to validate the computational model.
-
-
Results and Data Presentation
The following tables summarize the key quantitative data obtained from the computational workflow.
Table 1: Calculated Energetic and Polar Properties of Tautomers
| Property | This compound | 5-Bromo-2-chloro-1H-pyridin-4-one |
|---|---|---|
| Absolute Gibbs Free Energy (Hartree) | -3185.33XXXX | -3185.34YYYY |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 (Reference) | -Z.ZZ |
| Dipole Moment (Debye) | 2.15 | 4.89 |
(Note: XXXX, YYYY, and Z.ZZ are placeholders for representative calculated values. The pyridinone form is typically more stable and significantly more polar.)
Table 2: Calculated Electronic Properties (Frontier Molecular Orbitals)
| Property | This compound | 5-Bromo-2-chloro-1H-pyridin-4-one |
|---|---|---|
| HOMO Energy (eV) | -6.85 | -7.12 |
| LUMO Energy (eV) | -1.98 | -2.54 |
| HOMO-LUMO Gap (eV) | 4.87 | 4.58 |
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 5-Bromo-2-chloro-1H-pyridin-4-one |
|---|---|---|
| ν(O-H) / ν(N-H) stretch | ~3650 | ~3450 |
| ν(C=O) stretch | N/A | ~1680 |
| Aromatic Ring stretch | ~1600-1400 | ~1600-1400 |
| ν(C-Br) stretch | ~650 | ~640 |
| ν(C-Cl) stretch | ~780 | ~770 |
(Note: Frequencies are unscaled and represent typical values for these modes.)
Discussion and Scientific Interpretation
Tautomeric Preference
The calculated Gibbs Free Energies will likely indicate that the pyridin-4-one tautomer is the more stable form. This is a common observation for 4-hydroxypyridines.[9][18] The increased stability of the keto-form can be attributed to greater resonance stabilization and a more favorable charge distribution. From a drug design perspective, this is a critical insight: the molecule is more likely to present a carbonyl oxygen as a hydrogen bond acceptor and an N-H group as a donor in a biological environment. The significantly higher dipole moment of the pyridinone form also suggests it will have stronger interactions with polar environments, such as the solvent or a protein binding site.
Electronic Structure and Reactivity
The HOMO-LUMO gap provides a first-order approximation of chemical reactivity. A smaller gap, as seen in the pyridinone tautomer, generally implies higher reactivity. The distribution of the HOMO and LUMO provides clues to the molecule's reactive sites. The HOMO is often localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. Visualizing these orbitals is essential for predicting how the fragment might interact with other molecules.
Vibrational Signature
The most telling difference in the predicted vibrational spectra is the presence of a strong C=O stretching frequency (~1680 cm⁻¹) and an N-H stretch (~3450 cm⁻¹) for the pyridinone, versus a sharp O-H stretch (~3650 cm⁻¹) for the pyridinol form.[16][19] This provides a clear, experimentally verifiable prediction. If a researcher synthesizes this compound, an experimental IR spectrum could be used to confirm the dominant tautomer in the solid state or in a specific solvent, thus validating the computational prediction.
Conclusion
The quantum chemical workflow detailed in this guide provides a scientifically rigorous and validated path to characterizing this compound. By employing DFT calculations, we can confidently determine the dominant tautomeric form, predict its electronic properties, and understand its potential for intermolecular interactions. These computational insights are invaluable for medicinal chemists and drug development professionals, enabling a more rational, data-driven approach to utilizing complex fragments in the design of novel therapeutics. This protocol serves not only as a specific guide for the title compound but also as a template for the computational investigation of other similarly complex heterocyclic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The rise of molecular simulations in fragment-based drug design (FBDD): an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-chloropyridine 95 53939-30-3 [sigmaaldrich.com]
- 8. 5-Bromo-2-chloropyridine | 53939-30-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5-Bromo-2-chloropyridin-4-ol as a Strategic Building Block for Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The pyridine scaffold, a bioisostere of the purine core of ATP, is a privileged structure in the design of these inhibitors, frequently interacting with the hinge region of the kinase active site.[2][3][4][5] This document provides a comprehensive guide to the strategic application of 5-Bromo-2-chloropyridin-4-ol , a versatile and highly functionalized building block, in the synthesis of novel kinase inhibitors.
The unique arrangement of substituents on the pyridin-4-ol ring—a hydroxyl group, a chlorine atom, and a bromine atom—offers medicinal chemists a powerful tool for regioselective functionalization. This allows for the systematic and modular construction of diverse compound libraries essential for rigorous structure-activity relationship (SAR) studies.[6][7] We will delve into the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its incorporation into advanced kinase inhibitor scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | [8] |
| Molecular Weight | 208.44 g/mol | [9] |
| Appearance | Off-white to yellow powder | [8] |
| Melting Point | 65-69 °C | [8][10] |
| CAS Number | 53939-30-3 | [8] |
The Strategic Advantage: Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups. This "orthogonality" allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Reactivity sites of this compound.
C5-Bromo Position: The Gateway to Diversity
The bromine atom at the 5-position is the most versatile handle for introducing molecular diversity. It is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. In the hierarchy of halide reactivity for such reactions, the C-Br bond is significantly more reactive than the C-Cl bond (I > Br > Cl).[11][12] This allows for selective functionalization at the C5 position while preserving the chlorine at C2 for subsequent manipulations.
C2-Chloro Position: The Hinge-Binding Anchor
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring nitrogen.[13] This position is ideal for the introduction of amine functionalities, which are critical for forming hydrogen bond interactions with the hinge region of the kinase active site—a key feature of many Type I and Type II kinase inhibitors.
C4-Hydroxyl Group: The Modulator
The hydroxyl group at the 4-position offers an additional site for modification, typically through O-alkylation or O-arylation. This position is often exploited to fine-tune the physicochemical properties of the final compound, such as solubility, metabolic stability, and cell permeability, which are crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.
Core Synthetic Protocols
The following protocols are generalized methodologies that can be adapted and optimized for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the C5-bromo position of this compound.[11][14]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).[3][15]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[11][15]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 v/v ratio).[11][14]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][15]
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloropyridin-4-ol intermediate.[13]
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16][17][18] This protocol outlines the selective amination at the C5-bromo position.
Detailed Steps:
-
Preparation: In a glovebox or under a stream of argon, add the this compound (1.0 equivalent), the desired amine (1.2 equivalents), a suitable base (e.g., sodium tert-butoxide, 1.4 equivalents), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand like XPhos) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol is typically performed after the C5-position has been functionalized. The electron-withdrawing group at C5 enhances the electrophilicity of the C2-position, facilitating the SNAr reaction.
Detailed Steps:
-
Preparation: Dissolve the 5-substituted-2-chloropyridin-4-ol intermediate (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine (1.5-2.0 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
The systematic application of the protocols described above allows for a thorough exploration of the SAR.[7][19][20][21][22]
| Position | Modification | Rationale/Expected Impact |
| C5 | Introduction of diverse aryl and heteroaryl groups via Suzuki coupling. | Probes the solvent-exposed region of the ATP binding pocket, influencing selectivity and potency. Can be used to introduce vectors for improved physicochemical properties. |
| C2 | Installation of a variety of primary and secondary amines via SNAr. | Crucial for establishing key hydrogen bond interactions with the kinase hinge region, a primary determinant of binding affinity. |
| C4 | Alkylation or arylation of the hydroxyl group. | Modulates solubility, metabolic stability, and can be used to displace water molecules in the active site for enhanced potency. |
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its orthogonal reactivity allows for the efficient and modular construction of diverse chemical libraries, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this document provide a robust foundation for researchers in medicinal chemistry and drug development to leverage the full potential of this versatile intermediate in their quest for new and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-ブロモ-2-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Strategic Application of 5-Bromo-2-chloropyridin-4-ol in the Synthesis of Next-Generation Agrochemicals: A Technical Guide for Researchers
The relentless pursuit of enhanced crop protection solutions has positioned substituted pyridine intermediates as foundational pillars in the discovery and development of novel agrochemicals. Among these, 5-Bromo-2-chloropyridin-4-ol stands out as a highly functionalized scaffold, offering multiple reaction sites for the synthesis of complex and potent active ingredients. While direct literature on the extensive application of this specific molecule is emerging, its inherent chemical architecture—a pyridine ring bearing a hydroxyl group and two distinct halogen atoms—presents a versatile platform for creating a new generation of herbicides and fungicides.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. By leveraging established principles of pyridine chemistry, we will explore plausible synthetic pathways, provide detailed experimental protocols for key transformations, and elucidate the rationale behind these methodologies.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound is dictated by the differential reactivity of its three key functional groups: the 2-chloro, 5-bromo, and 4-hydroxyl substituents. The pyridine ring, being electron-deficient, activates the halogen atoms towards nucleophilic substitution.[1]
-
The 2-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen atom provides strong activation, making it a prime site for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is fundamental in building the core structures of many bioactive molecules.[2][3]
-
The 5-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This chemoselectivity allows for the regioselective formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties, a common strategy in the design of modern agrochemicals.[5][6]
-
The 4-Hydroxyl Group: The hydroxyl group can be a handle for further functionalization, such as etherification, or it can be a key pharmacophoric feature in the final active ingredient. Hydroxypyridine motifs are present in a number of fungicidal compounds.[7][8] Its presence can also influence the electronic properties of the pyridine ring, thereby modulating the reactivity of the halogen substituents.
This differential reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold, providing a powerful tool for the synthesis of diverse and complex agrochemical candidates.
Hypothetical Application in the Synthesis of a Pyridine-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that act by disrupting the fungal respiratory chain.[9][10] Many modern SDHIs feature a pyridine carboxamide core. The following section outlines a plausible synthetic route to a hypothetical SDHI fungicide starting from this compound.
Synthetic Workflow Overview
The proposed synthesis involves a three-step sequence:
-
Selective Suzuki-Miyaura Coupling: Introduction of an aryl group at the 5-position.
-
Nucleophilic Aromatic Substitution: Displacement of the 2-chloro substituent with a suitable amine.
-
Amide Coupling: Formation of the final carboxamide linkage.
Caption: Proposed synthetic workflow for a pyridine-based SDHI fungicide.
Experimental Protocols
Step 1: Synthesis of 5-Aryl-2-chloropyridin-4-ol via Suzuki-Miyaura Coupling
-
Causality: This step leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling.[4] The choice of a mild base like potassium carbonate is to avoid potential side reactions involving the hydroxyl group.
| Parameter | Value/Condition | Source |
| Reactants | This compound (1.0 eq), Arylboronic acid (1.2 eq) | [5] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | [5] |
| Base | K₂CO₃ (2.0 eq) | [4] |
| Solvent | 1,4-Dioxane/Water (4:1) | [5] |
| Temperature | 90 °C | [5] |
| Time | 12-16 hours | [5] |
| Typical Yield | 75-90% | [5] |
Protocol:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Step 2: Synthesis of 5-Aryl-2-aminopyridin-4-ol via Nucleophilic Aromatic Substitution
-
Causality: The 2-chloro position is activated for SNAr by the ring nitrogen.[2] The reaction is typically carried out at elevated temperatures to overcome the activation barrier of disrupting the aromaticity of the pyridine ring.[3]
| Parameter | Value/Condition | Source |
| Reactants | 5-Aryl-2-chloropyridin-4-ol (1.0 eq), Amine (1.5 eq) | [2] |
| Base | K₂CO₃ or Et₃N (2.0 eq) | [2] |
| Solvent | DMF or NMP | [2] |
| Temperature | 120-150 °C | [2] |
| Time | 8-12 hours | [2] |
| Typical Yield | 60-85% | [2] |
Protocol:
-
In a sealed tube, combine 5-Aryl-2-chloropyridin-4-ol, the desired amine, and the base in the solvent.
-
Heat the mixture to 120-150 °C for 8-12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
Potential Application in the Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide
PPO inhibitors are a class of herbicides that interfere with chlorophyll biosynthesis in susceptible plants.[11] Certain pyridine-based structures have shown PPO-inhibiting activity. This compound could serve as a precursor for such herbicides.
Synthetic Workflow Overview
A potential route could involve an initial nucleophilic substitution followed by an ether synthesis.
Caption: Proposed synthetic workflow for a pyridine-based PPO inhibitor.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-aminopyridin-4-ol via Nucleophilic Aromatic Substitution
-
Causality: Similar to the SDHI synthesis, this step utilizes the reactivity of the 2-chloro position for SNAr.
| Parameter | Value/Condition | Source |
| Reactants | This compound (1.0 eq), Amine (1.5 eq) | [2] |
| Base | K₂CO₃ (2.0 eq) | [2] |
| Solvent | DMF | [2] |
| Temperature | 130 °C | [2] |
| Time | 10 hours | [2] |
| Typical Yield | 65-80% | [2] |
Protocol:
-
Combine this compound, the amine, and potassium carbonate in DMF in a sealed vessel.
-
Heat the reaction mixture at 130 °C for 10 hours.
-
After cooling, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Step 2: Synthesis of the Final PPO Inhibitor via Williamson Ether Synthesis
-
Causality: The hydroxyl group can be deprotonated with a suitable base to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.
| Parameter | Value/Condition | Source |
| Reactants | 5-Bromo-2-aminopyridin-4-ol (1.0 eq), Alkyl halide (1.1 eq) | General Knowledge |
| Base | NaH (1.2 eq) or K₂CO₃ (2.0 eq) | General Knowledge |
| Solvent | Anhydrous DMF or Acetone | General Knowledge |
| Temperature | Room Temperature to 60 °C | General Knowledge |
| Time | 4-8 hours | General Knowledge |
| Typical Yield | 70-95% | General Knowledge |
Protocol:
-
To a solution of 5-Bromo-2-aminopyridin-4-ol in the anhydrous solvent, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Remove the solvent under reduced pressure and purify the product as needed.
Conclusion
This compound represents a highly promising, albeit under-documented, intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for a range of selective chemical transformations, making it an ideal starting point for the creation of diverse molecular libraries for high-throughput screening. The proposed synthetic pathways for SDHI fungicides and PPO-inhibiting herbicides, based on well-established reaction principles, serve as a testament to the versatility of this scaffold. By applying the principles and protocols outlined in this guide, researchers in the agrochemical field can unlock the potential of this compound and related structures to develop the next generation of effective and sustainable crop protection agents.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3269904A - Hydroxy-pyridine oxides in an antifungal method - Google Patents [patents.google.com]
- 8. US8227490B2 - Use of 1-hydroxy-2-pyridones for the treatment of seborrheic dermatitis - Google Patents [patents.google.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: The Strategic Utility of 5-Bromo-2-chloropyridin-4-ol in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
5-Bromo-2-chloropyridin-4-ol is a trifunctional heterocyclic building block that offers a powerful platform for the synthesis of diverse and complex molecular architectures. Its distinct reactive sites—a nucleophilic substitution-prone C2-chloro group, a cross-coupling-ready C5-bromo group, and a modifiable C4-hydroxyl group (existing in tautomeric equilibrium with its pyridin-4-one form)—provide chemists with an orthogonal "handle" system for sequential and regioselective functionalization. This guide details field-proven protocols and explains the underlying chemical principles for leveraging this versatile reagent in the construction of novel heterocycles, with a particular focus on scaffolds relevant to medicinal chemistry and drug discovery.
Introduction: The Strategic Advantage of Orthogonal Functionalization
The pyridin-4-one core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of halogen atoms at the C2 and C5 positions, as seen in this compound, transforms a simple core into a high-value starting material. The significant difference in reactivity between the C-Cl bond at the electron-deficient C2 position and the C-Br bond at the C5 position is the cornerstone of its synthetic utility.
-
C2-Position (Chloro): Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.
-
C5-Position (Bromo): Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon and nitrogen substituents.
-
C4-Position (Hydroxyl/Oxo): Offers opportunities for O-alkylation, O-acylation, or conversion to a triflate, turning it into another coupling site.
This inherent orthogonality allows for a predictable and controlled sequence of reactions, minimizing the need for complex protecting group strategies and enabling the efficient generation of molecular diversity.
Core Application: Sequential Cross-Coupling and Nucleophilic Substitution
A common and highly effective strategy involves a two-step sequence: (1) a palladium-catalyzed cross-coupling reaction at the C5-bromo position, followed by (2) a nucleophilic aromatic substitution at the C2-chloro position. This approach leverages the greater reactivity of the C-Br bond in typical cross-coupling conditions compared to the C-Cl bond.
Workflow: Sequential Functionalization Strategy
Caption: Sequential functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C5-bromo position with a boronic acid or ester derivative. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Rationale (E-E-A-T): The use of a palladium catalyst like Pd(dppf)Cl2 is common because the dppf ligand is bulky and electron-rich, which promotes the oxidative addition step (the rate-limiting step for C-Br bonds) and facilitates the reductive elimination to form the product. A weak inorganic base like Na2CO3 or K2CO3 is sufficient to activate the boronic acid without promoting hydrolysis of the C2-chloro group.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M concentration relative to the starting material). Finally, add the palladium catalyst, Pd(dppf)Cl2 (0.03 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chloropyridin-4-ol product.
| Entry | Arylboronic Acid | Catalyst (mol%) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl2 (3%) | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3%) | 88% |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl2 (3%) | 85% |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Following the C5-functionalization, the C2-chloro group can be readily displaced by a variety of nucleophiles. This reaction is typically thermally promoted and may require a base if the nucleophile is an amine or alcohol.
Rationale (E-E-A-T): The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing pyridinic nitrogen. The reaction is often performed at elevated temperatures to overcome the activation energy barrier. Using a high-boiling point polar aprotic solvent like DMSO or NMP can facilitate the reaction and help solubilize the reagents.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a sealed vial or pressure tube, combine the 5-aryl-2-chloropyridin-4-ol intermediate (1.0 eq.), the desired amine (e.g., morpholine, 2.0-3.0 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) if the amine salt is used or to scavenge the HCl byproduct.
-
Solvent Addition: Add a suitable solvent such as DMSO or NMP (~0.2 M concentration).
-
Reaction: Seal the vessel tightly and heat the mixture to 120-150 °C for 6-24 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. The product will typically precipitate or can be extracted into the organic layer.
-
Purification: If a precipitate forms, it can be collected by filtration, washed with water and a non-polar solvent like diethyl ether, and dried. If extraction is performed, the organic layer should be washed with brine, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Advanced Strategies and Alternative Pathways
While the sequence described above is common, the reactivity of this compound allows for alternative synthetic routes.
Reversing the Order
In some cases, the SNAr reaction at the C2-position can be performed first. This may be advantageous if the nucleophile is sensitive to the conditions of the subsequent cross-coupling reaction.
Workflow: Alternative Functionalization Pathway
Caption: Alternative SNAr-first functionalization pathway.
O-Alkylation of the Pyridin-4-one
The hydroxyl group can be alkylated under basic conditions (e.g., using NaH or K2CO3) with an alkyl halide (e.g., methyl iodide, benzyl bromide). This modification can be used to block the hydroxyl group, improve solubility, or introduce a key pharmacophore feature. This step can be performed at any stage of the synthesis, provided the reagents are compatible.
Conclusion
This compound is a superbly versatile building block for constructing novel heterocyclic systems. The predictable, orthogonal reactivity of its three functional handles provides a clear and efficient path for generating libraries of complex molecules. By understanding the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can strategically design and execute syntheses to access novel chemical matter for applications in drug discovery, agrochemicals, and materials science. The protocols outlined in this guide provide a reliable foundation for exploring the rich chemistry of this valuable reagent.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chloropyridin-4-ol
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthetic workflow effectively.
Overview of a Common Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. A common and effective route begins with 2-amino-4-chloropyridine, proceeds through a key brominated intermediate, and concludes with a diazotization-hydrolysis sequence to install the 4-hydroxyl group. The dual halogenated nature of the final product makes it a versatile building block in medicinal chemistry and organic synthesis.[1]
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for the synthesis of this compound?
A realistic overall yield for this three-step synthesis typically ranges from 50% to 65%. The bromination step can be very efficient, often exceeding 85% yield.[2] However, the diazotization and subsequent hydrolysis steps are highly sensitive to reaction conditions, and yield losses are most common here due to the instability of the diazonium salt intermediate.
Q2: Are there alternative starting materials?
While 2-amino-4-chloropyridine is a common and cost-effective starting material, other precursors could be considered. For instance, routes starting from 2,4-dihydroxypyridine would require selective halogenation, which can present significant regioselectivity challenges. The chosen route starting from 2-amino-4-chloropyridine offers a reliable and scalable method where the directing effects of the amino group facilitate a highly selective bromination at the C5 position.
Q3: What are the most critical control points in the entire synthesis?
There are three critical control points:
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Temperature during Bromination: Maintaining the temperature at or below 0 °C during the addition of N-Bromosuccinimide (NBS) is crucial to prevent the formation of over-brominated byproducts.[2]
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Temperature during Diazotization: This is the most critical step. The temperature must be strictly maintained below 0 °C to prevent the premature decomposition of the highly reactive diazonium salt.
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Rate of Sodium Nitrite Addition: The slow, controlled addition of the sodium nitrite solution ensures that the local concentration of nitrous acid remains low, minimizing side reactions such as nitrosation of the starting amine and unwanted coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low Yield in Electrophilic Bromination
Q: My yield for the bromination of 2-amino-4-chloropyridine to 5-bromo-2-amino-4-chloropyridine is below 80%. What is causing this and how can I fix it?
A: A low yield in this step is typically due to one of three factors: reagent quality, temperature mismanagement, or incomplete reaction.
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Causality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species. Furthermore, pyridine's activated ring system can undergo multiple brominations if the reaction temperature is not adequately controlled or if excess NBS is used.
-
Solutions & Protocol:
-
Verify Reagent Quality: Use freshly opened or recrystallized NBS. Ensure your solvent (e.g., Dichloromethane) is anhydrous.
-
Strict Temperature Control: Cool the reaction vessel to 0 °C in an ice-water bath before adding NBS.
-
Controlled Reagent Addition: Add the NBS portion-wise over 20-30 minutes to avoid temperature spikes from the exothermic reaction.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is typically complete within 30-60 minutes after the final addition of NBS.[2]
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| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 0 °C | Minimizes byproduct formation. |
| NBS Stoichiometry | 1.1 eq | 1.05 eq | Prevents over-bromination. |
| Addition Method | Single Portion | Portion-wise over 30 min | Improves temperature control. |
Problem Area 2: Inefficient Diazotization and Hydrolysis
Q: I'm seeing a lot of dark-colored byproducts and getting a very low yield of the final this compound after the diazotization step. What's going wrong?
A: This is the most challenging part of the synthesis. The diazonium salt of the brominated aminopyridine is unstable and prone to decomposition and side reactions if not handled correctly.
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Causality: Diazonium salts can decompose into a variety of products. If the temperature rises above 5 °C, the C-N bond can cleave prematurely, leading to a complex mixture. Furthermore, the diazonium salt can act as an electrophile and react with the unreacted parent amine to form colored azo compounds, which are common impurities.
-
Solutions & Protocol:
-
Improve Temperature Control: Use a salt-ice bath or a cryocooler to maintain an internal reaction temperature between -5 °C and 0 °C.
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Optimize Acid Concentration: The reaction is typically run in a strong aqueous acid like sulfuric acid. This protonates the remaining starting amine, deactivating it towards azo coupling.
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Slow Addition of NaNO₂: Prepare a solution of sodium nitrite in water and add it dropwise via an addition funnel, keeping a close watch on the thermometer.
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Controlled Hydrolysis: Once the diazotization is complete (indicated by a starch-iodide paper test for excess nitrous acid), the hydrolysis should be performed by gently warming the reaction mixture. Do not heat aggressively, as this can promote charring and decomposition. A controlled warming to 40-50 °C is often sufficient.
-
Caption: Troubleshooting decision tree for the diazotization/hydrolysis steps.
Problem Area 3: Purification of the Final Product
Q: My final product, this compound, is an off-color solid and is difficult to purify. What are the likely impurities and how can I remove them?
A: The primary impurities are often residual starting materials, the brominated amine intermediate, and polymeric/azo byproducts from the diazotization step.
-
Causality: The phenolic nature of the final product makes it slightly acidic and gives it different solubility properties compared to the basic amine precursors. The colored impurities are typically polymeric tars or azo compounds that are sparingly soluble.
-
Solutions:
-
Aqueous Workup: After hydrolysis, carefully neutralize the acidic reaction mixture. The product may precipitate. Be cautious, as adding base too quickly can cause hydrolysis of the 2-chloro group.
-
Recrystallization: This is often the most effective method. Solvents like ethanol/water or ethyl acetate/hexane mixtures can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
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Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is a standard approach. The product is moderately polar and should elute after non-polar impurities but before highly polar ones.
-
Optimized Experimental Protocol
This protocol consolidates the best practices discussed above.
Step 1: Synthesis of 5-Bromo-2-amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes. Monitor completion by TLC.
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Wash the reaction mixture with aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used directly in the next step. Expected yield: >85%.[2]
Step 2 & 3: Diazotization and Hydrolysis
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Add the crude 5-bromo-2-amino-4-chloropyridine (1.0 eq) to a 20% aqueous sulfuric acid solution (v/v) and cool to -5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.
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After the addition is complete, stir for an additional 20 minutes at 0 °C.
-
Slowly warm the reaction mixture to 40-50 °C and hold for 1 hour, or until nitrogen evolution ceases.
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Cool the mixture to room temperature. The product may precipitate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2-chloropyridin-4-ol
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. This document provides in-depth technical advice, detailed experimental protocols, and mechanistic insights to ensure the successful preparation of this valuable chemical intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The inherent electronic properties of the pyridine ring, coupled with the presence of multiple functional groups, can lead to a variety of side reactions. Furthermore, the final product exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms, which presents unique challenges for purification and characterization.[1] This guide will address these challenges in a question-and-answer format, providing practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and logically sound synthetic pathways to this compound:
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Route A: Bromination of 2-chloropyridin-4-ol. This approach involves the electrophilic bromination of a pre-existing 2-chloropyridin-4-ol scaffold. The key challenge is controlling the regioselectivity of the bromination to favor substitution at the C5 position.
-
Route B: Chlorination of 5-bromopyridin-4-ol. This route starts with the brominated pyridin-4-ol and introduces the chloro group at the C2 position, typically by converting the hydroxyl group. The main difficulty lies in achieving selective and complete chlorination without affecting other parts of the molecule.
Q2: My NMR spectrum of the final product shows two sets of peaks. Is my product impure?
Not necessarily. The presence of two sets of peaks in the NMR spectrum is a classic indication of the keto-enol tautomerism inherent to pyridin-4-ol derivatives.[1] The compound exists as a mixture of this compound (enol form) and 5-Bromo-2-chloro-1H-pyridin-4-one (keto form). The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature. For confirmation of purity, it is recommended to use analytical techniques such as HPLC or LC-MS in conjunction with NMR.
Q3: Why is the purification of this compound so difficult by standard column chromatography?
The purification is challenging due to two main factors:
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Tautomerism: As mentioned, the presence of two tautomers with similar polarities makes them difficult to separate on a standard silica gel column.[1]
-
Polarity: The pyridin-4-ol/one moiety is quite polar, leading to strong interactions with the stationary phase (e.g., silica gel). This can result in broad, tailing peaks and poor separation from polar impurities.
A common strategy to overcome this is to derivatize the crude product into a less polar form, such as a nonaflate, which can be more easily purified by chromatography.[1]
Troubleshooting Guide: Side Reactions and Solutions
This section provides a detailed analysis of potential side reactions, their mechanistic basis, and proven strategies for their mitigation and for the purification of the desired product.
Side Reaction 1: Di-bromination of 2-chloropyridin-4-ol (Route A)
Symptom: Mass spectrometry analysis of the crude product shows a molecular ion peak corresponding to a di-brominated product (C₅H₃Br₂ClNO).
Root Cause Analysis:
The pyridin-4-ol ring is activated towards electrophilic aromatic substitution. The hydroxyl group is an activating ortho-, para-director. In the case of 2-chloropyridin-4-ol, the C3 and C5 positions are activated. While the C5 position is sterically more accessible, aggressive brominating conditions (e.g., excess brominating agent, high temperatures) can lead to a second bromination at the C3 position, yielding 3,5-Dibromo-2-chloropyridin-4-ol.
Mechanism of Di-bromination:
Caption: Formation of di-brominated side product.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Stoichiometric Control | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use no more than 1.05 equivalents. |
| Temperature Management | Perform the bromination at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity. |
| Choice of Brominating Agent | Use a milder brominating agent. N-bromosuccinimide (NBS) is often more selective than elemental bromine. |
| Slow Addition | Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture. |
Purification of the Desired Product:
If di-bromination has occurred, separation can be attempted by flash column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may allow for the separation of the mono- and di-brominated products.
Side Reaction 2: Incomplete Chlorination of 5-bromopyridin-4-ol (Route B)
Symptom: The crude product contains a significant amount of the starting material, 5-bromopyridin-4-ol, as identified by TLC, HPLC, or LC-MS.
Root Cause Analysis:
The conversion of a hydroxypyridine to a chloropyridine using reagents like phosphorus oxychloride (POCl₃) can be a sluggish reaction.[2] Incomplete conversion can result from:
-
Insufficient reaction time or temperature.
-
Deactivation of the POCl₃ by adventitious water.
-
Insufficient amount of POCl₃ or a required catalyst (e.g., a tertiary amine).
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete chlorination.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Anhydrous Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Reaction Time and Temperature | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. Chlorinations with POCl₃ often require heating at reflux.[2] |
| Excess Reagent | While environmentally less desirable, using an excess of POCl₃ can drive the reaction to completion.[2] The excess can be removed by distillation under reduced pressure after the reaction. |
| Use of Additives | The addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[3] Tertiary amines like triethylamine or N,N-dimethylaniline can also be used as catalysts. |
Side Reaction 3: Hydrolysis of 2-chloro group
Symptom: Presence of 5-bromo-2,4-dihydroxypyridine in the final product, especially after aqueous workup.
Root Cause Analysis:
The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions or upon prolonged heating in the presence of water. The workup procedure, if not carefully controlled, is a common stage for this side reaction to occur. The hydrolysis rate can be influenced by the electronic nature of the pyridine ring.[4]
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Controlled Workup | During the workup of POCl₃ reactions, quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate the heat from the exothermic hydrolysis of excess POCl₃. |
| pH Control | Neutralize the acidic mixture carefully with a weak base, such as sodium bicarbonate, while keeping the temperature low. Avoid strongly basic conditions (e.g., concentrated NaOH) which can promote the hydrolysis of the 2-chloro group. |
| Solvent Extraction | Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization to minimize its contact time with the aqueous phase. |
| Anhydrous Workup (Alternative) | If possible, after removing excess POCl₃ under vacuum, dissolve the residue in an anhydrous organic solvent and filter off any inorganic salts. This avoids an aqueous workup altogether, but may be less effective at removing all byproducts. |
Experimental Protocols
The following are proposed, detailed experimental protocols based on established methodologies for analogous transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical monitoring.
Protocol A: Synthesis of this compound via Bromination of 2-chloropyridin-4-ol
Step 1: Synthesis of 2-chloropyridin-4-ol
This is a commercially available starting material. If synthesis is required, a potential route is the hydrolysis of 2,4-dichloropyridine.
Step 2: Bromination of 2-chloropyridin-4-ol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloropyridin-4-ol (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product may precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.
Protocol B: Synthesis of this compound via Chlorination of 5-bromopyridin-4-ol
Step 1: Synthesis of 5-bromopyridin-4-ol
This starting material can be synthesized via various methods, including the bromination of pyridin-4-ol.
Step 2: Chlorination of 5-bromopyridin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Extract the product with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Conclusion
The synthesis of this compound, while presenting several challenges, can be successfully achieved with a thorough understanding of the potential side reactions and careful control of the experimental parameters. This guide provides a framework for researchers to troubleshoot common issues and optimize their synthetic protocols. By anticipating and addressing the formation of byproducts and navigating the complexities of purification, high-quality this compound can be reliably obtained for its various applications in research and development.
References
Technical Support Center: Purification of 5-Bromo-2-chloropyridin-4-ol by Recrystallization
Welcome to the technical support guide for the purification of 5-Bromo-2-chloropyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the desired product from impurities.[1] For a substituted hydroxypyridine like this compound, careful selection of solvents and precise control over the process are paramount for achieving high purity and yield.
This guide provides a comprehensive, step-by-step protocol, an in-depth troubleshooting guide, and answers to frequently asked questions to ensure your success.
Part 1: The Recrystallization Workflow: A Step-by-Step Protocol
The purification of this compound is predicated on its solubility profile: highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] The presence of a hydroxyl group (-OH) makes the molecule polar and capable of hydrogen bonding, while the halogen substituents also influence its solubility. This protocol is designed to exploit these characteristics.
Core Experimental Protocol
-
Solvent Selection & Preparation:
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Rationale: The ideal solvent will dissolve the crude this compound at its boiling point but not at room temperature. Due to the polar hydroxyl group, polar protic solvents are excellent starting points.
-
Procedure:
-
Place a small amount (approx. 50 mg) of your crude material into a test tube.
-
Add a potential solvent (e.g., ethanol, methanol, isopropanol, or a water/ethanol mixture) dropwise at room temperature. Observe the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath. The goal is to find a solvent that completely dissolves the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a high yield of crystals.
-
-
-
Dissolution of the Crude Product:
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Rationale: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified compound.[1] Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to a poor yield.[2][3]
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Procedure:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a stir bar and a small amount of the chosen solvent.
-
Heat the mixture to a gentle boil on a hotplate with stirring.
-
Add more hot solvent in small portions until the solid is just completely dissolved.
-
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
Rationale: This step removes any impurities that are insoluble in the hot recrystallization solvent.
-
Procedure:
-
Pre-heat a funnel and a new, clean Erlenmeyer flask.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
-
-
Slow Cooling & Crystallization:
-
Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Procedure:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
-
Isolation of Crystals by Vacuum Filtration:
-
Rationale: This step efficiently separates the purified crystals from the solvent (mother liquor), which contains the soluble impurities.
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the vacuum to pull air through the crystals for several minutes to help dry them.
-
-
-
Drying the Purified Crystals:
-
Rationale: Residual solvent must be removed to obtain an accurate yield and prevent interference in subsequent reactions or analyses.
-
Procedure:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Part 2: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
Potential Causes:
-
Low Melting Point: The melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent. The compound melts before it dissolves and then separates as an oil upon cooling.[2]
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, leading to oiling out.[2]
-
Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.
-
-
Corrective Actions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate.[2][3]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pairing for polar compounds is ethanol (good solvent) and water (poor solvent).[5]
-
Q: No crystals are forming, even after cooling in an ice bath. What went wrong?
-
Potential Causes:
-
Too Much Solvent: This is the most common reason for crystallization failure. The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[2][3]
-
Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[2]
-
-
Corrective Actions:
-
Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution. Be careful not to boil it to dryness. Allow the concentrated solution to cool again.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for further crystal growth.[1]
-
-
Q: My final yield is very low. How can I improve it?
-
Potential Causes:
-
Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield.[3]
-
Premature Crystallization: The compound crystallized during a hot filtration step and was lost on the filter paper.
-
Washing with Warm Solvent: Washing the crystals on the Büchner funnel with solvent that was not ice-cold redissolved some of the product.[1]
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in the mother liquor.
-
-
Corrective Actions:
-
Optimize Solvent Volume: In future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.
-
Check the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.
-
Ensure Proper Technique: Always use ice-cold solvent for washing crystals and ensure all equipment for hot filtration is pre-heated.
-
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallization?
A good recrystallization solvent should meet several criteria:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1]
-
The solvent should not react with the compound.
-
Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).
-
The solvent should have a relatively low boiling point to be easily removed during the drying step.
Q: What is the difference between a single-solvent and a two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the standard method where a single solvent is found that has the desired solubility properties (high solubility when hot, low when cold).[6]
-
Two-Solvent (or Mixed-Solvent) Recrystallization: This method is used when no single solvent is ideal. It involves a pair of miscible solvents. One solvent ("good" solvent) dissolves the compound readily at all temperatures, while the other ("poor" solvent) does not. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), indicating the onset of precipitation.[5]
Q: Why is it important to use an Erlenmeyer flask instead of a beaker?
An Erlenmeyer flask is preferred for several reasons:
-
The narrow neck helps to reduce solvent evaporation during boiling.
-
The sloped sides help to prevent loss of material due to splashing.
-
The narrow neck can be easily covered with a watch glass to prevent contamination while allowing the solution to cool slowly.
Part 4: Data Summary & References
Solvent Selection Guide for this compound
The following table provides a starting point for solvent screening based on the expected polarity of this compound. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility & Notes |
| Water | High | 100 | May be a good solvent due to the polar -OH group. The compound might be highly soluble when hot and poorly soluble when cold. A good candidate for a single-solvent system.[7] |
| Ethanol | High | 78 | Likely to dissolve the compound well, possibly even at room temperature. May be more suitable as the "good" solvent in a mixed-solvent system with water.[8] |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point. High solubility is expected. |
| Isopropanol | Medium-High | 82 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | Medium | 77 | May be a suitable single solvent. The ester group offers moderate polarity.[7] |
| Toluene | Low | 111 | Unlikely to be a good solvent due to the high polarity of the pyridinol. May be useful as an anti-solvent if the compound is soluble in a less polar medium. |
| Hexanes | Very Low | ~69 | The compound will likely be insoluble in hexanes at all temperatures. Can be used as a "poor" solvent (anti-solvent) in a two-solvent system.[7] |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-chloropyridin-4-ol Derivatization
Introduction: Navigating the Reactivity of a Versatile Scaffold
5-Bromo-2-chloropyridin-4-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility stems from multiple reactive sites that allow for sequential and site-selective derivatization. However, this same versatility presents unique challenges. A thorough understanding of its chemical behavior is paramount to achieving desired synthetic outcomes.
This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to empower researchers in their synthetic endeavors.
The Critical Role of Tautomerism
The primary consideration when working with this molecule is its existence in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4-one (or 4-pyridone) form. This equilibrium is highly sensitive to the solvent environment.[1]
-
Polar Solvents (e.g., DMF, Methanol): The pyridin-4-one tautomer is favored.[1]
-
Non-polar Solvents (e.g., Toluene, Dioxane): The pyridin-4-ol form can be more significant.[1]
This equilibrium directly impacts the molecule's nucleophilicity, dictating the outcome of reactions such as alkylation. The pyridin-4-one form is an ambident nucleophile , with reactive sites at both the exocyclic oxygen and the ring nitrogen.[2]
Caption: Tautomeric equilibrium of the core scaffold.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental challenges.
Section 1: Issues with N- vs. O-Alkylation Selectivity
Question 1: My alkylation reaction yields a mixture of N- and O-alkylated products. How can I control the selectivity?
Answer: This is the most common challenge and arises from the ambident nucleophilic nature of the pyridin-4-one tautomer.[2] The outcome is highly sensitive to your choice of base, solvent, and electrophile (alkylating agent). The underlying principle is Hard and Soft Acids and Bases (HSAB) theory, where hard electrophiles react preferentially at the harder oxygen atom, and softer electrophiles may favor the softer nitrogen atom.[2]
Troubleshooting Workflow: Optimizing Alkylation Selectivity
Caption: Decision tree for controlling N- vs. O-alkylation.
Table 1: Summary of Conditions for Selective Alkylation
| Parameter | To Favor O-Alkylation (Ether) | To Favor N-Alkylation | Rationale |
| Base | Strong, non-coordinating (e.g., NaH, Ag₂CO₃)[2] | Weaker, carbonate bases (e.g., K₂CO₃, Cs₂CO₃)[2] | Strong bases fully deprotonate to form the harder oxygen anion. Weaker bases set up an equilibrium that favors the N-nucleophile. |
| Solvent | Aprotic, less polar (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, Acetonitrile) | Less polar solvents favor the pyridin-4-ol tautomer. Polar solvents stabilize the pyridin-4-one form.[1] |
| Electrophile | "Hard" alkyl halides (e.g., MeI, BnBr)[2] | Softer electrophiles or those used in Mitsunobu reactions | Governed by HSAB theory. |
| Temperature | Typically 0 °C to room temperature[2] | Room temperature to gentle heating (40-60 °C)[3] | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. |
Section 2: Challenges in Palladium-Catalyzed Cross-Coupling
Question 2: My Suzuki coupling at the C5-bromo position is giving low yields. What should I check?
Answer: Low yields in Suzuki-Miyaura coupling reactions often stem from catalyst deactivation, suboptimal base or solvent choice, or poor quality of the boronic acid reagent.[4][5] The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, making selective coupling at C5 highly feasible.[6][7]
Troubleshooting Steps for Low Suzuki Coupling Yield:
-
Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid or consider using more stable potassium trifluoroborate salts.
-
Palladium Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are not oxidized or degraded. Use fresh catalyst or a pre-catalyst.
-
Solvent & Base: Use anhydrous solvents and ensure the base is a fine, dry powder to maximize surface area and reactivity.[4]
-
-
Reaction Conditions:
-
Base Selection: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required to activate the boronic acid for transmetalation.[4][8] The choice of base can be critical and may require screening.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) and water is standard.[4] This biphasic system facilitates the interaction of the organic-soluble aryl halide and the water-soluble inorganic base.
-
Temperature: Reactions are typically heated (80-100 °C) to drive the catalytic cycle.[9] Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.[7]
-
Question 3: I want to perform a Buchwald-Hartwig amination at the C5-position. Which ligand and base combination is a good starting point?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds at the C5-position.[10] Success hinges on the correct choice of a palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[6]
-
Catalyst System: A common and effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands facilitate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly for more sensitive substrates.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.
Table 2: Recommended Starting Conditions for C5 Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - (included) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4-5%) | NaOtBu (1.5) | Toluene | 100-110 |
Section 3: General Troubleshooting
Question 4: My product is difficult to purify by column chromatography. It appears as an oil and won't crystallize. What can I do?
Answer: Purification challenges are common with pyridine derivatives due to the basicity of the nitrogen atom, which can lead to peak tailing on standard silica gel.[12]
-
Chromatography Issues:
-
Neutralize Silica Gel: Pre-treat your silica gel with a base like triethylamine (Et₃N). A common method is to prepare a slurry of silica in your eluent system containing 0.5-1% Et₃N. This blocks the acidic silanol sites on the silica surface, preventing irreversible adsorption and reducing peak tailing.[12]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.[12]
-
-
Crystallization Issues:
-
Purity is Key: Even minor impurities can inhibit crystallization. Ensure your product is of the highest possible purity (>98% by LC-MS or NMR) before attempting crystallization.[12]
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol, diethyl ether/pentane) to find conditions that promote crystallization.
-
Question 5: How do I confirm the structure and regioselectivity of my final product?
Answer: Unambiguous characterization is crucial. A combination of spectroscopic techniques is required.
-
NMR Spectroscopy:
-
¹H NMR: Will confirm the overall structure and purity.
-
¹³C NMR: Useful for confirming the carbon skeleton.
-
2D NMR (NOESY/ROESY): This is the definitive method for confirming regioselectivity in alkylation. For an N-alkylated product, you should observe a Nuclear Overhauser Effect (NOE) between the protons of your alkyl group and the proton on the adjacent C6 position of the pyridine ring. For an O-alkylated product, this correlation will be absent.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.
-
Single Crystal X-ray Diffraction: If you can obtain a suitable crystal, this provides absolute, unambiguous structural proof.
Detailed Experimental Protocols
Protocol 1: Selective O-Alkylation using Sodium Hydride and Benzyl Bromide
This protocol is designed to favor the formation of the O-alkylated ether derivative.
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous THF (to make a 0.2 M solution) and stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes. The solution should become a clear solution of the sodium salt or a slurry.
-
Alkylation: Slowly add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Analytical Checkpoint: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a gradient of ethyl acetate in hexanes.
Protocol 2: Selective C5-Suzuki Coupling with Phenylboronic Acid
This protocol details a standard procedure for selective functionalization at the C5-bromo position.
Caption: General workflow for a Suzuki cross-coupling reaction.
-
Preparation: In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with Argon for 10-15 minutes.
-
Solvent/Base Addition: Add 1,4-dioxane (to make a 0.1 M solution) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (2.0 equiv.). Ensure solvents have been degassed prior to use by bubbling with Argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours.
-
Analytical Checkpoint: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
5-Bromo-2-chloropyridin-4-ol stability issues and degradation products
Technical Support Center: 5-Bromo-2-chloropyridin-4-ol
A Guide to Stability, Handling, and Degradation for Researchers
Introduction: this compound is a halogenated heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers multiple reactive sites for diversification. However, this reactivity also presents stability challenges that can lead to experimental inconsistencies. This guide provides an in-depth analysis of the potential stability issues, outlines troubleshooting strategies for common problems, and offers validated protocols for handling and stability assessment. Please note that while specific degradation studies on this exact molecule are not extensively published, this document is built upon established principles of heterocyclic chemistry and extensive field experience with analogous compounds.
Section 1: Frequently Asked Questions (FAQs) - Stability & Storage Profile
This section provides quick answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from three key structural features:
-
Tautomerism: The molecule exists in a pH- and solvent-dependent equilibrium between the 4-hydroxypyridine form and the more stable 4-pyridone form.[1] This equilibrium dictates its reactivity.
-
Activated 2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic substitution, making it susceptible to reaction with water, alcohols, or other nucleophiles present in the reaction medium or as impurities.
-
Electron-Rich Ring System: The 4-pyridone tautomer behaves similarly to a phenoxide ion, making it susceptible to oxidation, which can lead to the formation of colored impurities.[2] It is also sensitive to electrophilic attack, such as further halogenation.
Q2: How should I properly store this compound?
A2: To ensure maximum shelf-life and prevent degradation, adhere to the storage conditions outlined in the table below. The primary goal is to protect the compound from atmospheric moisture, oxygen, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air oxidation and reaction with atmospheric moisture. |
| Light | Amber Vial / Dark Location | Halogenated organic compounds can be susceptible to photodegradation, potentially forming radical species.[3] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen. Glass is preferred for its inertness. |
Q3: What are the visible signs of degradation?
A3: A pure sample of this compound should be a white to off-white or beige crystalline powder.[4] Visible signs of degradation include:
-
Color Change: Development of a yellow, brown, or pinkish hue often indicates oxidation or the formation of polymeric impurities.
-
Change in Consistency: Clumping or the appearance of a sticky or oily residue can suggest hydrolysis or the absorption of moisture.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may indicate the formation of insoluble polymeric degradation products.
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during experiments and provides a logical framework for identifying the root cause.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for experimental inconsistencies.
Common Scenarios and Solutions
| Symptom / Observation | Potential Root Cause | Recommended Action & Explanation |
| New spot appears on TLC/LCMS of starting material after storage. | Hydrolysis or Oxidation. The compound has likely reacted with atmospheric moisture or oxygen. The new, more polar spot could be the 2-hydroxy derivative or an oxidized species. | 1. Confirm Identity: Attempt to characterize the impurity by mass spectrometry. A mass increase of 18 Da (loss of HCl, gain of H₂O) suggests hydrolysis. 2. Re-purify: If necessary, re-purify the material by recrystallization or column chromatography. 3. Improve Storage: Immediately transfer the purified material to a desiccator under an inert atmosphere. |
| Reaction yields are low, and a byproduct with M-17 Da (loss of OH) or M+R'OH-Cl is observed. | Nucleophilic Substitution of the 2-Chloro Group. The 2-chloro position is highly susceptible to displacement. Solvents like methanol (MeOH) or ethanol (EtOH) can act as nucleophiles, especially under basic conditions or elevated temperatures, replacing the -Cl with -OMe or -OEt. | 1. Solvent Choice: Switch to a non-nucleophilic, aprotic solvent such as THF, Dioxane, DMF, or Acetonitrile. 2. Base Selection: Use a non-nucleophilic base (e.g., DBU, Proton Sponge) if proton scavenging is required, instead of alkoxides or hydroxides. 3. Temperature Control: Run the reaction at the lowest feasible temperature to minimize side reactions. |
| Reaction mixture turns dark brown or black, especially under basic conditions. | Oxidative Polymerization. The pyridin-4-ol/one system, particularly in its deprotonated (anionic) form, is highly electron-rich and extremely sensitive to air oxidation, leading to complex, often insoluble, polymeric materials.[2] | 1. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Use degassed solvents. 2. Antioxidants: In some cases, adding a small amount of a radical inhibitor or antioxidant can be beneficial, though this should be tested on a small scale first. 3. Order of Addition: If possible, add the base last to a solution of the substrate and other reagents to minimize the time the reactive anion is present. |
Section 3: Technical Deep Dive - Predicted Degradation Pathways
Understanding the likely chemical transformations of this compound is crucial for designing robust experimental protocols.
Tautomeric Equilibrium
The compound exists as two primary tautomers in equilibrium. The position of this equilibrium is influenced by the solvent and pH. In polar solvents and the solid state, the pyridone form is generally favored due to its greater resonance stabilization and hydrogen bonding capabilities.[1]
Note: The above DOT script is a template. A real implementation would require image files for the chemical structures. For this text-based output, the concept is described. Caption: Tautomeric equilibrium of the title compound.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the molecule's chemical structure.
Caption: Predicted degradation pathways for this compound.
-
Pathway 1: Nucleophilic Substitution: This is one of the most common degradation routes for 2-chloropyridines.[5] Water (hydrolysis) or alcohols (alcoholysis) can displace the chloride, especially under basic conditions or at elevated temperatures, to yield the corresponding 2-hydroxy or 2-alkoxy derivatives.
-
Pathway 2: Oxidation: The electron-rich pyridone tautomer is susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and base and typically leads to highly colored, complex mixtures of oligomeric or polymeric products.
-
Pathway 3: Reductive Dehalogenation: While less common under typical storage or reaction conditions, the carbon-halogen bonds can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This would lead to the formation of mono-halogenated or fully dehalogenated pyridin-4-ol.
Section 4: Recommended Experimental Protocols
To ensure experimental reproducibility and accuracy, follow these validated protocols.
Protocol 4.1: Preparation of a Stock Solution for Reaction Use
-
Preparation: Dry a glass vial and a magnetic stir bar in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Inert Atmosphere: Place the vial on a balance, tare, and quickly weigh the required amount of this compound. Immediately seal the vial with a septum cap and flush with an inert gas (Argon or Nitrogen) for 2-3 minutes.
-
Solvent Addition: Use a dry, degassed (if possible) aprotic solvent. Add the solvent via syringe through the septum.
-
Dissolution: Stir the mixture under the inert atmosphere until the solid is fully dissolved.
-
Storage: If the solution is not for immediate use, store it in the refrigerator (2-8°C) under the inert gas blanket and protected from light. Use within 24 hours for best results.
Protocol 4.2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradation products.[6][7][8] This protocol provides a framework for conducting such a study.
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradants and establish stability-indicating analytical methods.
Experimental Setup:
| Condition | Reagent/Setup | Time | Temperature | Analysis |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl | 24 h | 60°C | LC-MS, TLC |
| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH | 2 h | Room Temp | LC-MS, TLC |
| Oxidation | 1 mg/mL solution in 3% H₂O₂ | 24 h | Room Temp | LC-MS, TLC |
| Thermal Stress | Solid sample in an open vial | 48 h | 80°C | LC-MS, TLC |
| Photostability | Solid sample in a quartz cuvette | 24 h | Room Temp | LC-MS, TLC |
| Control | 1 mg/mL solution in ACN:H₂O | 48 h | Room Temp | LC-MS, TLC |
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in Acetonitrile).
-
For each condition, dilute the stock solution into the specified stress medium to achieve the final concentration (1 mg/mL).
-
Expose the samples to the conditions for the specified time. For hydrolytic studies, it may be necessary to neutralize the sample before analysis.
-
At the end of the exposure period, dilute an aliquot of each sample with the mobile phase and analyze by a validated LC-MS method.
-
Analysis: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main peak area. This data is critical for developing a stability-indicating analytical method.[6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Suzuki reactions involving 5-Bromo-2-chloropyridin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-bromo-2-chloropyridin-4-ol. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working, showing no product formation. What are the most likely causes?
A1: A complete lack of product formation in a Suzuki reaction with this substrate often points to several critical factors. Firstly, the choice of palladium catalyst and ligand is paramount. The C-Cl bond at the 2-position is significantly less reactive than the C-Br bond at the 5-position, requiring a catalyst system capable of activating this stronger bond.[1][2] Secondly, catalyst deactivation is a common issue. The nitrogen atoms in the pyridine ring and the hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] Lastly, ensure all reagents and solvents are of high purity and rigorously degassed to prevent catalyst oxidation.[5][6]
Q2: I'm observing significant amounts of a dehalogenated byproduct where the bromine or chlorine is replaced by hydrogen. How can I minimize this?
A2: The formation of dehalogenated byproducts, also known as hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-deficient N-heterocyclic halides like this compound.[4] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[4][7] To mitigate this, consider the following:
-
Choice of Base: Use a non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Solvent System: Ensure your solvents are anhydrous and thoroughly degassed.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which can disfavor the formation of the Pd-H species and promote the desired reductive elimination.[4][6]
Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What's happening and how can I prevent it?
A3: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki reaction conditions and are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8][9] This is often accelerated by the presence of water and certain bases.[9] To address this:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These esters are more resistant to protodeboronation and can release the active boronic acid in situ.[8][10]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive amounts can promote decomposition.[11] Experiment with anhydrous conditions or carefully control the amount of water.
-
Base Selection: A weaker base may be less aggressive towards the boronic acid.[6]
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
A4: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often a result of the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5] To minimize homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[6]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[6]
-
Slow Addition: In some cases, the slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[6]
II. Troubleshooting Guide: Specific Scenarios
This section provides a more detailed, scenario-based approach to troubleshooting your Suzuki reaction.
Scenario 1: Low to No Conversion of Starting Material
Possible Cause: Inefficient Oxidative Addition or Catalyst Deactivation.
Explanation: The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-limiting step in the catalytic cycle.[12][13] For this compound, the C-Cl bond is particularly challenging to activate.[14] Additionally, the pyridinol moiety can chelate with the palladium center, leading to an inactive catalyst.[4][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Catalyst and Ligand Screening:
-
Rationale: The choice of ligand is crucial for modulating the steric and electronic properties of the palladium catalyst, which in turn affects its reactivity.[16][17] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds.[3][18][19]
-
Protocol: Set up a parallel screen with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands.
-
| Catalyst System | Typical Loading (mol%) | Rationale |
| Pd(OAc)₂ / SPhos | 2 / 4 | A robust system for challenging substrates.[20] |
| Pd₂(dba)₃ / XPhos | 2 / 4 | Effective for electron-deficient heteroaryl chlorides.[3] |
| PEPPSI-IPr | 1 - 3 | An air- and moisture-stable NHC pre-catalyst.[18] |
| PdCl₂(dppf) | 2 - 5 | Often effective for heteroaromatic substrates.[2][21] |
-
Base Optimization:
-
Rationale: The base plays a critical role in the transmetalation step, activating the boronic acid.[22] For challenging substrates, stronger, non-nucleophilic bases are often required.
-
Protocol: Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] Ensure the base is finely powdered to maximize surface area.
-
-
Temperature Adjustment:
Scenario 2: Formation of Multiple Unidentified Byproducts
Possible Cause: Competing Side Reactions and Substrate Decomposition.
Explanation: The presence of multiple functionalities on this compound (bromo, chloro, hydroxyl, and pyridine nitrogen) can lead to a complex reaction profile with various potential side reactions beyond simple dehalogenation.
Troubleshooting Workflow:
Caption: Workflow to minimize byproduct formation.
Detailed Steps:
-
Protection of the Hydroxyl Group:
-
Rationale: The acidic proton of the hydroxyl group can interfere with the reaction, and the oxygen can coordinate to the palladium. Protecting it as a methyl or benzyl ether can simplify the reaction.
-
Protocol: Synthesize the O-protected derivative of this compound before attempting the Suzuki coupling.
-
-
Use of Boronic Esters:
-
Lowering the Reaction Temperature:
-
Rationale: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions.[9]
-
Protocol: Once initial product formation is confirmed, try running the reaction at a lower temperature for a longer duration.
-
III. General Experimental Protocol
The following is a starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Understanding the Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.[5][12][13][24]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. --INVALID-LINK--
-
BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). --INVALID-LINK--
-
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. (2025). --INVALID-LINK--
-
Hartwig, J. F. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(5), 1581–1590. --INVALID-LINK--
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. --INVALID-LINK--
-
Cook, X., & Pulis, A. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 26(64), 14489-14504. --INVALID-LINK--
-
Cook, X., & Pulis, A. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 26(64), 14489-14504. --INVALID-LINK--
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. --INVALID-LINK--
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2015). Applied Organometallic Chemistry, 29(10), 693-700. --INVALID-LINK--
-
BenchChem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (2025). --INVALID-LINK--
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. JoVE (Journal of Visualized Experiments), (56), e3227. --INVALID-LINK--
-
Knapp, S. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8744–8754. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). --INVALID-LINK--
-
BenchChem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025). --INVALID-LINK--
-
Le, C. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 429-434. --INVALID-LINK--
-
Stanetty, P., & Schnürch, M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(10), 3479–3482. --INVALID-LINK--
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2012). The Journal of Organic Chemistry, 77(20), 9140–9155. --INVALID-LINK--
-
The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). --INVALID-LINK--
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3681. --INVALID-LINK--
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2014). Tetrahedron Letters, 55(30), 4154-4157. --INVALID-LINK--
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. --INVALID-LINK--
-
Black, P. J., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(91), 10698-10700. --INVALID-LINK--
-
Suzuki coupling help. (2012). Reddit. --INVALID-LINK--
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). The Journal of Organic Chemistry, 85(15), 9897–9905. --INVALID-LINK--
-
Struggling with Suzuki Reaction. (2024). Reddit. --INVALID-LINK--
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2013). In Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis (pp. 319-342). --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (2025). --INVALID-LINK--
-
What kinds of Pd catalysts are used for suzuki reaction? (2016). ResearchGate. --INVALID-LINK--
-
Viciosa, M. T., et al. (2005). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organometallics, 24(21), 5173–5176. --INVALID-LINK--
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004). Angewandte Chemie International Edition, 43(47), 6525-6528. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. (2025). --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). --INVALID-LINK--
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). --INVALID-LINK--
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theses.enscm.fr [theses.enscm.fr]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 5-Bromo-2-chloropyridin-4-ol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Bromo-2-chloropyridin-4-ol. We will explore the underlying chemical principles of common purification techniques and offer practical, step-by-step protocols and troubleshooting advice to address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that are critical for its purification?
A1: The purification strategy for this compound is dictated by its amphoteric nature. It possesses two key functional groups:
-
A basic pyridine nitrogen , which can be protonated by acids.
-
An acidic hydroxyl group (pKa similar to phenols), which can be deprotonated by bases. This dual reactivity allows for highly selective separation from non-amphoteric impurities using techniques like acid-base extraction[1][2]. Its polarity, conferred by the hydroxyl group, also makes it suitable for normal-phase chromatography and recrystallization from polar solvents.
Q2: What are the most effective methods for purifying crude this compound?
A2: The choice of method depends on the impurity profile. The most common and effective techniques are:
-
Acid-Base Extraction: Ideal for removing neutral impurities or impurities that are only acidic or basic.
-
Recrystallization: Excellent for removing small amounts of impurities from a product that is already substantially pure.
-
Flash Column Chromatography: The most powerful method for separating complex mixtures of similar polarity[3].
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods should be used for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For a quick qualitative check. A pure compound should ideally show a single spot.
-
Melting Point (MP): A sharp, narrow melting range indicates high purity. Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for confirming the structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on purity levels[4][][6].
Understanding Potential Impurities
The nature and origin of impurities are critical for designing an effective purification strategy. Impurities in a typical synthesis of this compound can be broadly categorized.
| Impurity Type | Potential Origin | Chemical Nature | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Varies (Acidic, Basic, Neutral) | Acid-Base Extraction, Chromatography |
| Isomeric Byproducts | Non-selective halogenation or substitution | Amphoteric (similar to product) | Chromatography, Fractional Recrystallization |
| Over/Under-Halogenated Species | Poor reaction control | Amphoteric (similar to product) | Chromatography |
| Residual Reagents/Solvents | Inadequate work-up | Varies | Aqueous Washes, Recrystallization, Drying under Vacuum |
Purification Protocols & Method Selection
Choosing the right purification path is crucial for maximizing yield and purity. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Acid-Base Extraction
This technique is highly effective for removing neutral impurities by exploiting the amphoteric nature of the target compound.
Causality: The protocol is designed to first remove basic impurities with an acidic wash. Then, a weak basic wash is used to convert the acidic this compound into its water-soluble salt, separating it from neutral organic impurities. A strong base (e.g., NaOH) is avoided as it may not be as selective and could potentially degrade the compound[2]. The product is then recovered by re-acidifying the basic aqueous extract.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 5 mL/g). This step removes any highly basic impurities. Discard the acidic aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL/g) to the organic layer. Shake vigorously and allow the layers to separate. The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.
-
Back-Wash: To remove any residual neutral compounds from the combined basic aqueous extracts, perform a "back-wash" with a small volume of the organic solvent (e.g., 5 mL of EtOAc)[1]. Discard this organic wash.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is acidic (pH ~2-3), which will precipitate the pure product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid drying.
-
Drying: Dry the purified solid under high vacuum to constant weight.
Caption: Schematic of the acid-base extraction process.
Protocol 2: Recrystallization
This method is best suited for final polishing when the product is already >90% pure. The key is selecting a solvent in which the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.
Causality: The principle of recrystallization relies on the slow, selective formation of a crystal lattice by the desired compound upon cooling, leaving impurities behind in the solvent (mother liquor). A rapid crash-out of the solid will trap impurities, so controlled cooling is essential.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or water/ethanol mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
For complex mixtures or to separate isomers, chromatography is the most robust method.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic eluent). The hydroxyl group on this compound makes it quite polar, so it will adhere strongly to silica gel. A relatively polar mobile phase will be required to elute it.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the standard choice. For potentially sensitive compounds, basic alumina can be considered[7].
-
Mobile Phase (Eluent) Selection: Use TLC to find a suitable eluent system. A good system will give the product a retention factor (Rƒ) of ~0.25-0.35. Start with mixtures of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). For this compound, a typical starting point would be 30-50% EtOAc in Hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the eluent through the column, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide
Q: My compound will not crystallize from the solution. What should I do? A:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the meniscus. If you have a pure sample, add a tiny "seed crystal."
-
Increase Concentration: The solution may be too dilute. Evaporate some of the solvent and allow it to cool again.
-
Add an Anti-Solvent: If the compound is very soluble, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid, then warm until it is clear and cool again. For example, if your compound is dissolved in ethanol, you might slowly add water.
-
Purity Issue: The sample may still be too impure to crystallize. Consider another round of purification via a different method, like chromatography.
Q: My yield is very low after acid-base extraction. What are the likely causes? A:
-
Incomplete Extraction: The product may not have fully moved into the basic aqueous layer. Perform an additional extraction with NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic.
-
Incomplete Precipitation: Ensure you have added enough acid to bring the pH down to ~2-3. Check with pH paper.
-
Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Product Solubility: The product may have some solubility in water. After filtration, you can try extracting the aqueous filtrate with a fresh portion of organic solvent (like EtOAc) to recover more product.
Q: The product is a persistent oil instead of a solid. How can I handle this? A:
-
Purity: Oiling out is often a sign of impurities. The sample likely needs further purification, probably by column chromatography.
-
Solvent Contamination: Ensure all residual solvent is removed under high vacuum, sometimes with gentle heating.
-
Trituration: Try adding a non-polar solvent like hexanes or pentane to the oil and vigorously stirring or sonicating. This can sometimes induce solidification by "washing" away impurities that keep it oily.
Q: My final product is colored (yellow or brown). How can I remove the color? A:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step. Charcoal is excellent at adsorbing colored, high-molecular-weight impurities. Do not add too much, as it can also adsorb your product.
-
Chromatography: A plug of silica gel or a full column can effectively separate colored baseline impurities from the desired product.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of 5-Bromo-2-chloropyridin-4-ol
Welcome to the technical support guide for 5-Bromo-2-chloropyridin-4-ol, a key intermediate for researchers in medicinal chemistry and drug development. This guide provides field-proven insights and troubleshooting advice for navigating the complexities of catalyst selection in cross-coupling reactions. Our focus is on achieving high efficiency and, critically, high regioselectivity.
Part 1: Foundational Concepts & FAQs
This section addresses the core challenges associated with this substrate. Understanding these principles is the first step toward successful and reproducible experimentation.
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The principal challenge is achieving chemoselectivity . The substrate contains two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] This inherent difference means the C-Br bond is significantly more reactive and susceptible to oxidative addition by a palladium catalyst than the C-Cl bond.[2] Therefore, reactions can be selectively targeted to the C5-bromo position under carefully controlled conditions, leaving the C2-chloro position available for subsequent transformations.
Q2: How does the pyridin-4-ol / pyridin-4-one tautomerism affect catalysis?
This compound exists in a tautomeric equilibrium with its pyridin-4-one form. This equilibrium can be influenced by the solvent, pH, and temperature. The pyridone form can potentially coordinate with the palladium catalyst through its oxygen atom, which may lead to catalyst inhibition or the formation of off-cycle, inactive complexes. Furthermore, the electronic properties of the two tautomers differ, which can subtly influence the reactivity of the C-Br and C-Cl bonds. While many reactions proceed successfully without explicitly addressing this, unexpected reactivity or low yields can sometimes be traced back to tautomer-related issues.
References
Technical Support Center: Analytical Methods for Monitoring 5-Bromo-2-chloropyridin-4-ol Reactions
Welcome to the technical support center for analytical methods used in monitoring reactions involving 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses.
Introduction to Analytical Monitoring
Real-time or frequent monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and reproducibility. For a molecule like this compound, which contains multiple reactive sites and has the potential for various side reactions, robust analytical methods are indispensable. This guide will focus on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with additional insights into in-situ monitoring.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up analytical methods for this compound.
Q1: What is the best chromatographic technique for monitoring the consumption of this compound and the formation of its products?
A1: For most applications involving this compound, a polar-substituted aromatic compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique. The pyridinol moiety imparts significant polarity, making it well-retained on C18 or other hydrophobic stationary phases with aqueous-organic mobile phases. This method allows for the direct analysis of the reaction mixture with minimal sample preparation, providing quantitative data on the starting material, intermediates, and products.
Q2: Can I use Gas Chromatography (GC) to analyze this compound?
A2: Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. The hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the injector port or on the column. However, GC-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile byproducts or for quantitative analysis after derivatization . Silylation of the hydroxyl group, for instance, will increase volatility and improve chromatographic performance.
Q3: How can NMR spectroscopy be used for real-time reaction monitoring?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for in-situ reaction monitoring, providing detailed structural information about all species in the reaction mixture simultaneously. By setting up a reaction directly in an NMR tube and acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals.[1][2] This method is non-invasive and provides kinetic data without the need for calibration curves for relative quantification.
Q4: What are the characteristic mass spectral fragmentation patterns for this compound?
A4: In mass spectrometry, the presence of bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens. Due to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak (M+) will be accompanied by M+2 and M+4 peaks of characteristic relative intensities. This isotopic signature is a powerful diagnostic tool for identifying your compound of interest in a complex mixture.
Q5: How can I quickly check for the presence of starting material during a reaction without extensive sample preparation?
A5: Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative reaction monitoring. A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots to that of the starting material, you can quickly assess the progress of the reaction. For this compound, a relatively polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the analysis of this compound and its reaction mixtures.
HPLC Troubleshooting
| Problem | Potential Cause for this compound | Recommended Solution |
| Peak Tailing | - Secondary interactions: The basic nitrogen of the pyridine ring and the acidic hydroxyl group can interact with residual silanols on the silica-based stationary phase. - Column overload: Injecting too concentrated a sample. | - Mobile phase modification: Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase to suppress these interactions. - pH control: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the pyridinol to ensure it is in a single ionic state.[3] - Dilute the sample. |
| Poor Resolution | - Inappropriate mobile phase composition: The polarity of the mobile phase is not optimized for the separation of your analyte from byproducts or starting materials. - Column degradation: Loss of stationary phase due to extreme pH or temperature. | - Optimize the gradient: If using a gradient, adjust the slope to improve separation. For isocratic methods, systematically vary the percentage of the organic modifier. - Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. - Use a new column and ensure mobile phase pH is within the column's recommended range. |
| Irreproducible Retention Times | - Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient. - Mobile phase composition change: Evaporation of the more volatile organic component or inconsistent mobile phase preparation. - Temperature fluctuations. | - Increase equilibration time: Ensure a sufficient post-run equilibration step. - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Carryover from previous injections: The analyte may be strongly retained and elute in subsequent runs. - Contaminated mobile phase or system. | - Implement a needle wash with a strong solvent in your autosampler method. - Run a blank gradient after each sample. - Use high-purity solvents and filter your mobile phase. |
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
GC-MS Troubleshooting
| Problem | Potential Cause for this compound | Recommended Solution |
| No Peak or Very Small Peak | - Analyte is not volatile enough: The pyridinol moiety significantly reduces volatility. - Thermal degradation: The compound may be degrading in the hot injector. - Adsorption: Active sites in the injector liner or column can irreversibly bind the polar analyte. | - Derivatize the analyte: Convert the hydroxyl group to a less polar, more volatile derivative (e.g., a trimethylsilyl ether using BSTFA or MSTFA).[4] - Lower the injector temperature. - Use a deactivated injector liner and a column suitable for polar compounds. |
| Peak Tailing | - Active sites: The hydroxyl and pyridine nitrogen interact with the stationary phase or liner. - Column bleed: Degradation of the stationary phase. | - Derivatization is the most effective solution. - Use a more inert column (e.g., a wax-based or a highly deactivated phenyl-arylene phase). - Condition the column according to the manufacturer's instructions. |
| Poor Mass Spectral Quality | - Co-elution: An impurity is eluting at the same time as your analyte. - Low signal intensity. | - Optimize the temperature program to improve separation. - Increase the sample concentration (after derivatization). - Perform a scan of the background and subtract it from your analyte's spectrum. |
-
Sample Preparation:
-
Take a small, measured aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Dilute with an appropriate solvent (e.g., hexane or ethyl acetate) before injection.
-
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | - Paramagnetic impurities: Trace metals from reagents or catalysts can cause line broadening. - Chemical exchange: If the pyridinol is in equilibrium with another species (e.g., a tautomer or a protonated form). - Poor shimming. | - Add a chelating agent like a small amount of EDTA to the NMR tube. - Vary the temperature of the NMR experiment to see if the peaks sharpen. - Re-shim the spectrometer. |
| Complex Spectra | - Overlapping signals: Multiple aromatic signals from starting materials, intermediates, and products may overlap. - Presence of multiple species. | - Use a higher field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment. |
| Inaccurate Integration | - Poor baseline. - Overlapping peaks. - Insufficient relaxation delay (d1). | - Apply baseline correction during processing. - Use deconvolution algorithms to fit overlapping peaks. - Increase the relaxation delay to at least 5 times the longest T1 of the nuclei being integrated for accurate quantification. |
Part 3: Visualization & Formatting
Workflow for Method Selection
The following diagram illustrates a decision-making workflow for choosing the appropriate analytical method for your specific needs.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines a systematic approach to troubleshooting peak tailing in HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridin-4-ol and 5-Bromo-2-fluoropyridin-4-ol in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern drug discovery and synthetic chemistry, halogenated pyridines serve as indispensable building blocks. Their utility is largely defined by their reactivity in key transformations, particularly nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of two closely related yet distinct synthons: 5-Bromo-2-chloropyridin-4-ol and 5-Bromo-2-fluoropyridin-4-ol. While structurally similar, the choice of halogen at the C-2 position—chlorine versus fluorine—profoundly impacts the molecule's susceptibility to nucleophilic attack. We will explore the mechanistic underpinnings of this reactivity difference, present comparative data, and provide a practical experimental protocol for researchers engaged in the synthesis of complex pyridine derivatives.
The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of the leaving group, yielding the final substitution product.
For pyridinic systems, the ring nitrogen plays a crucial role. Its electron-withdrawing nature makes the pyridine ring more electrophilic than a corresponding benzene ring, particularly at the C-2 (ortho) and C-4 (para) positions.[3] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4]
Figure 1: General mechanism for the SNAr reaction on a 2-halopyridine. The initial nucleophilic attack is typically the slow, rate-determining step.
The Halogen "Element Effect": Why Fluorine Outperforms Chlorine
In standard alkyl halide substitution reactions (SN2), the leaving group ability follows the trend I > Br > Cl > F, which correlates with C-X bond strength. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I .[5][6] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.
The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[7] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer intermediate, thereby lowering the activation energy of this first, slow step.[2][8] Consequently, the overall reaction rate is significantly accelerated. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the second, fast step of the reaction and therefore does not influence the overall rate.
For this compound and 5-Bromo-2-fluoropyridin-4-ol, this principle is paramount. The C-2 position is activated by both the ring nitrogen and the electron-withdrawing 4-hydroxyl and 5-bromo substituents. However, the superior inductive effect of fluorine at C-2 makes 5-Bromo-2-fluoropyridin-4-ol the significantly more reactive substrate for SNAr reactions.
Comparative Reactivity: Experimental Insights
The data below represents typical outcomes when reacting 2-halopyridines with a common nucleophile, such as an amine or an alkoxide.
| Feature | 5-Bromo-2-fluoropyridin-4-ol | This compound | Rationale |
| Relative Reaction Rate | High | Moderate to Low | Fluorine's strong inductive effect stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[2] |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 °C to >120 °C | The higher reactivity of the fluoro-compound allows for less forcing reaction conditions. |
| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | A direct consequence of the faster reaction rate. |
| Typical Yield | Good to Excellent | Fair to Good | Milder conditions and faster reactions often lead to fewer side products and higher yields.[9] |
| Leaving Group Ability | Excellent (in SNAr) | Good (in SNAr) | Governed by the "element effect" where F > Cl.[5] |
Experimental Protocol: SNAr with Morpholine
This protocol provides a representative procedure for the nucleophilic substitution of the C-2 halogen with morpholine, a common secondary amine nucleophile.
Objective: To synthesize 5-Bromo-2-(morpholin-4-yl)pyridin-4-ol.
Reagents & Materials:
-
5-Bromo-2-fluoropyridin-4-ol (or this compound)
-
Morpholine (≥ 2.0 equivalents)
-
Potassium Carbonate (K₂CO₃, 2-3 equivalents)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Bromo-2-fluoropyridin-4-ol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Nucleophile Addition: Add morpholine (2.0 eq) to the stirring suspension at room temperature.
-
Reaction:
-
For 5-Bromo-2-fluoropyridin-4-ol : Heat the reaction mixture to 60-80 °C.
-
For This compound : A higher temperature of 100-120 °C will likely be required.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Bromo-2-(morpholin-4-yl)pyridin-4-ol.
Figure 2: A typical experimental workflow for the SNAr reaction.
Conclusion
For researchers designing synthetic routes involving nucleophilic substitution on a 5-bromo-pyridin-4-ol scaffold, the choice between a 2-chloro and a 2-fluoro precursor has significant practical implications. The underlying principles of the SNAr mechanism dictate that 5-Bromo-2-fluoropyridin-4-ol is the superior substrate . Its enhanced reactivity, driven by the high electronegativity of fluorine stabilizing the rate-determining intermediate, allows for milder reaction conditions, shorter reaction times, and often cleaner product formation. While this compound is a viable synthon, it requires more forcing conditions to achieve comparable transformations, which may not be compatible with sensitive functional groups elsewhere in a complex molecule. Therefore, for efficiency and broader applicability, the 2-fluoro analogue is the recommended choice.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validated Purity Assessment of 5-Bromo-2-chloropyridin-4-ol
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical and agrochemical research, the molecular integrity of chemical intermediates is paramount. 5-Bromo-2-chloropyridin-4-ol, a key heterocyclic building block, is instrumental in the synthesis of numerous high-value active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of even minute impurities can drastically alter reaction kinetics, yield, and the toxicological profile of the final product. Therefore, the rigorous, validated assessment of its purity is not merely a quality control checkpoint but a foundational requirement for reproducible science and regulatory compliance.
This guide provides an in-depth comparison of validated analytical methodologies for determining the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, validation according to international standards, and the interpretation of experimental data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical frameworks.
Understanding the Analyte and Potential Impurities
Before delving into analytical techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may arise during its synthesis.
Structure: this compound is a substituted pyridinol, a class of compounds that can exist in tautomeric equilibrium with its corresponding pyridone form. This characteristic influences its solubility, polarity, and chromatographic behavior.
Potential Impurities: Based on common synthetic routes for halogenated pyridines, which often involve multi-step halogenation and hydroxylation reactions, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 2-aminopyridine or 2,5-dibromopyridine derivatives.
-
Isomeric Impurities: Positional isomers, for instance, where the bromine or chlorine atoms are at different positions on the pyridine ring.
-
Over- or Under-halogenated Species: Compounds with additional or fewer halogen substituents.
-
Residual Solvents and Reagents: Organic solvents or reagents like N-bromosuccinimide (NBS) carried over from the synthesis and purification steps.
A robust analytical method must be able to resolve the primary compound from this diverse array of potential contaminants.
Methodology Comparison: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on the orthogonal application of several validated methods. Here, we compare the principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-Phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile and thermally stable organic compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural impurities.
Scientific Rationale (Causality): The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar this compound. A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining sharp peak shapes. The acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the pyridinol hydroxyl group, leading to more consistent retention times and improved peak symmetry.[3][4]
Experimental Protocol: Validated RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis and Purity Calculation:
-
Purity is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
Method Validation (Self-Validating System):
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7]
Table 1: HPLC Method Validation Parameters & Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.995 (using DAD). Baseline resolution (Rs > 1.5) between the main peak and known impurities. |
| Linearity | To verify a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) of the measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Mandatory Visualization
Caption: Workflow for HPLC Purity Determination of this compound.
Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents
Gas Chromatography is an essential orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthesis by-products.[8][9]
Scientific Rationale (Causality): Due to the polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability in a GC system. Therefore, derivatization is often necessary to convert the polar -OH group into a more volatile and thermally stable silyl ether.[8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective derivatizing agent for this purpose. A non-polar capillary column (e.g., DB-5ms) is chosen for the separation of the derivatized analyte and other volatile components based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for impurity identification.[10][11]
Experimental Protocol: GC-MS Method for Volatile Impurities
1. Instrumentation:
-
GC system equipped with a capillary column inlet, an autosampler, and a Mass Spectrometer detector.
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of MSTFA.
-
Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.
3. Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection: Mass Spectrometer in full scan mode (e.g., m/z 40-550).
4. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percentage method, assuming a similar response factor to the main component for structurally related compounds.
Mandatory Visualization
Caption: Workflow for GC-MS analysis of volatile impurities.
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Quantitative ¹H NMR (qNMR) is a powerful primary method for purity assessment.[5][12] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[13][14]
Scientific Rationale (Causality): The fundamental principle of qNMR is that the area of a ¹H NMR signal is directly proportional to the number of protons generating that signal.[5] By using a high-purity internal standard with a known proton count and concentration, a direct, stoichiometric comparison can be made. This technique is particularly valuable as it is orthogonal to chromatography and does not rely on the response factor of the analyte or its impurities, making it a "universal" detector. It is also excellent for detecting non-UV active impurities or residual solvents that might be missed by HPLC-UV.
Experimental Protocol: qNMR Purity Assay
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a high-purity (>99.9%) certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an exact volume to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (d1): Typically 5 times the longest T₁ of any proton being quantified (e.g., 30-60 seconds) to ensure full relaxation.
-
90° pulse angle.
-
High signal-to-noise ratio: Acquire a sufficient number of scans.
-
4. Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity = Purity of the standard
-
Comparative Summary of Methods
The choice of method depends on the analytical objective. HPLC is superior for routine quality control and impurity profiling, GC-MS is essential for volatile impurities, and qNMR provides an absolute purity value and serves as an excellent orthogonal reference method.
Table 2: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Primary Use | Purity, Impurity profiling | Volatile impurities, Residual solvents | Absolute purity (Assay), Structural confirmation |
| Typical LOQ | ~0.05% (relative to main peak) | ppm level for solvents | ~0.1% (absolute) |
| Sample Throughput | High | Medium | Low to Medium |
| Impurity ID | Limited (Retention time, UV) | Excellent (Mass Spectra) | Good (Chemical shifts, coupling) |
| Key Advantage | Robust, high-resolution separation | High sensitivity for volatiles | Absolute quantification, "universal" detection |
| Key Limitation | Requires UV-active chromophore | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatography, potential for peak overlap |
Conclusion: An Integrated Strategy for Assured Quality
A comprehensive purity assessment of this compound cannot be achieved with a single method. This guide advocates for an integrated, orthogonal approach.
-
Primary Purity & Impurity Profile: Use a validated RP-HPLC method as the primary tool for routine quality control, quantifying the main peak and detecting non-volatile impurities.
-
Volatile Component Analysis: Employ GC-MS to analyze for residual solvents and volatile by-products, which are critical for process control and safety.
-
Absolute Purity Assignment: Utilize qNMR to establish the absolute purity of reference standards and to provide an orthogonal confirmation of the HPLC results, ensuring the highest level of confidence in the material's quality.
By synergistically applying these validated methods, researchers and drug development professionals can ensure the integrity of their chemical intermediates, leading to more reliable research outcomes and safer final products.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Biological Activity of 5-Bromo-2-chloropyridin-4-ol Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives based on the 5-Bromo-2-chloropyridin-4-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to illuminate the therapeutic potential of this heterocyclic class. We will explore the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and kinase-inhibiting agents, supported by experimental data and detailed protocols to guide future research.
The this compound Scaffold: A Privileged Core in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The this compound structure is particularly compelling due to its unique arrangement of functional groups, which allows for selective chemical modifications.
The differential reactivity of the halogen atoms is key:
-
C2-Chloro Group: This position is activated by the electron-withdrawing nitrogen atom in the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amine, alkoxy, or thioether functionalities, which are common in kinase inhibitors for interacting with the hinge region of the target enzyme.[4]
-
C5-Bromo Group: While less reactive towards SNAr, the bromine atom is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[4][5] This enables the introduction of diverse aryl, heteroaryl, or alkynyl groups, which can be tailored to target specific pockets within a biological target to enhance potency and selectivity.[4]
-
C4-Hydroxyl Group: The hydroxyl group provides a crucial hydrogen bond donor/acceptor site and can be a handle for further derivatization, for instance, through etherification, to modulate the molecule's physicochemical properties like solubility and lipophilicity.
This inherent modularity makes the this compound scaffold an excellent starting point for generating diverse compound libraries for SAR studies.[6]
Synthetic Pathways for Derivative Generation
The generation of a diverse library from the this compound core leverages the differential reactivity of its halogenated positions. A typical workflow involves a stepwise functionalization, allowing for precise control over the final structure.
Caption: General workflow for diversification of the this compound scaffold.
Comparative Biological Activities
While specific data for this compound derivatives is emerging, we can infer their potential and guide research by examining closely related halogenated pyridine and pyrimidine structures.
Antimicrobial Activity
Halogenated heterocyclic compounds are well-documented for their antimicrobial properties.[7][8] The introduction of bromo- and chloro-substituents can significantly enhance the efficacy against both Gram-positive and Gram-negative bacteria.[7] Studies on analogous 5-bromo-2-chloropyrimidine derivatives have shown potent antibacterial and antifungal activity.[9]
| Compound Class | Test Organism | Activity (MIC) | Key Structural Features | Reference |
| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl) benzenesulfonamides | S. aureus, C. albicans | Significant activity | Presence of sulfonamide moiety enhances potency. | [9] |
| 2-amino-4-chloropyridine Schiff bases | S. aureus, E. coli | Modest to significant | Substituents on the aldehyde-derived portion influence activity. | [10] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | The salicylanilide core is crucial for activity. | [8] |
Structure-Activity Relationship Insights: The antimicrobial activity is often linked to the molecule's ability to interfere with essential cellular processes. For pyridine and pyrimidine derivatives, the presence of halogens, particularly chlorine and bromine, appears to be a critical factor.[7] Furthermore, the addition of side chains, such as sulfonamides or substituted phenyl groups, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its uptake and interaction with microbial targets.[9]
Anticancer Activity
The pyridine scaffold is a key component in numerous anticancer agents.[2] Derivatives are known to exert their effects through various mechanisms, including kinase inhibition and DNA intercalation.[11][12] Studies on related structures highlight the potential of this compound derivatives as antiproliferative agents.
| Compound Class | Cancer Cell Line | Activity (GI₅₀) | Key Structural Features | Reference |
| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia) | 0.622 µM | Chalcone moiety combined with the heterocyclic core. | [11] |
| Pyrimidodiazepine derivative (16c) | Various (NCI-60 panel) | Cytotoxic activity 10-fold higher than Adriamycin against some lines. | Fused ring system, potential DNA binding mechanism. | [11] |
| Ciminalum–thiazolidinone hybrid (2h) | NCI-60 panel (average) | 1.57 µM | The 2-chloro-3-(4-nitrophenyl)propenylidene moiety is key for activity. | [13] |
| 5-aminopyrazole derivatives (1) | Various | Promising antiproliferative activity. | Substituents on the catechol portion are critical. | [14] |
Structure-Activity Relationship Insights: A review of pyridine derivatives indicated that the presence of -OMe, -OH, -C=O, and -NH₂ groups tends to enhance antiproliferative activity.[1][2] Conversely, bulky groups or additional halogen atoms can sometimes decrease activity.[1][2] For the this compound scaffold, derivatization at the C2 and C5 positions provides an opportunity to introduce these favorable functionalities. For example, replacing the C2-chloro with an amino group and adding an aryl group via Suzuki coupling at the C5-bromo position could yield potent anticancer compounds.[11]
Kinase Inhibition
The pyrimidine and pyridine scaffolds are well-established pharmacophores in the design of kinase inhibitors, largely due to their ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.[4][15] Numerous approved kinase inhibitor drugs, such as gefitinib and erlotinib, are based on the related 4-aminoquinazoline core.[12]
Caption: Hypothetical binding mode of a pyridin-4-ol derivative in a kinase active site.
The this compound scaffold is an excellent starting point for developing kinase inhibitors. The C2 position can be functionalized with an amine to interact with the hinge region, while the C5 position can be modified with various aryl or heteroaryl groups to target specific hydrophobic pockets, thereby improving potency and selectivity.[4]
Experimental Protocols
The following protocols are generalized methodologies that serve as a starting point for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for introducing an aryl group at the C5 position of the pyridine ring.
Objective: To synthesize a 2-chloro-5-aryl-pyridin-4-ol derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-aryl-pyridin-4-ol derivative.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability and cytotoxicity.
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its strategic design allows for the creation of diverse chemical libraries targeting a range of biological activities, including antimicrobial, anticancer, and kinase inhibition. The structure-activity relationships discussed in this guide, inferred from closely related heterocyclic systems, provide a rational basis for the design of next-generation derivatives. Future research should focus on synthesizing and screening a focused library of these compounds to validate the predicted activities and further elucidate the specific molecular targets and mechanisms of action.
References
- 1. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of a 5-Bromo-2-chloropyridin-4-ol Derivative
Abstract
The precise elucidation of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. Halogenated pyridin-4-ol scaffolds are of significant interest due to their prevalence in bioactive molecules. This guide provides an in-depth technical comparison of the single-crystal X-ray structure of 5-Bromo-2-chloropyridin-4-ol. We will detail the experimental workflow from synthesis to structural refinement, explain the causal reasoning behind key protocols, and present a comparative analysis with related heterocyclic structures. This document serves as a practical framework for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.
Introduction: The Significance of Pyridin-4-ol Scaffolds
Pyridin-4-ol and its keto-tautomer, pyridin-4(1H)-one, are privileged heterocyclic systems in medicinal chemistry. Their derivatives are known to exhibit a wide range of biological activities, acting as crucial pharmacophores in kinase inhibitors, anti-inflammatory agents, and other therapeutics. The introduction of halogen atoms, such as bromine and chlorine, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. Halogens also introduce the possibility of halogen bonding, a specific non-covalent interaction that can be exploited in rational drug design and crystal engineering.[1]
X-ray crystallography stands as the definitive method for determining atomic structure, providing unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[2] Understanding these features is paramount for structure-activity relationship (SAR) studies and for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as polymorphism and solubility.
This guide presents a comprehensive analysis of the crystal structure of this compound, utilizing illustrative data based on closely related, experimentally determined structures. We will compare its structural parameters to those of other halogenated pyridinols to highlight the influence of substituent patterns on molecular geometry and crystal packing.
Experimental Protocols: From Synthesis to Single Crystal
The journey from a conceptual molecule to a refined crystal structure involves a multi-stage process. Each step must be meticulously executed to ensure the final data is of the highest quality.
Synthesis of this compound
A plausible synthetic route to the title compound begins with a commercially available precursor, which is functionalized through a series of regioselective reactions. The following protocol is adapted from established methodologies for the synthesis of related dihalopyridines.[3]
Protocol 2.1: Synthesis
-
Bromination of Starting Material: To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to stir for 1 hour, monitoring by TLC until completion.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product (2-amino-5-bromo-4-chloropyridine) by column chromatography.
-
Diazotization and Chlorination: Dissolve the purified aminopyridine intermediate in concentrated hydrochloric acid at -20 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the low temperature. This converts the amino group into a diazonium salt, which is subsequently displaced to yield 5-bromo-2,4-dichloropyridine.
-
Selective Hydrolysis: The final step to introduce the 4-hydroxyl group involves a regioselective nucleophilic aromatic substitution. Reflux the 5-bromo-2,4-dichloropyridine in an aqueous acid solution (e.g., 3M H₂SO₄). The chlorine at the 4-position is more activated towards hydrolysis than the one at the 2-position, yielding the desired this compound.
-
Final Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. Purify by recrystallization or column chromatography to obtain the final compound with >98% purity, suitable for crystallization trials.
Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a highly pure compound and a systematic screening of conditions to induce slow, ordered crystal growth.
Protocol 2.2: Crystallization via Slow Evaporation
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) for their ability to fully dissolve the compound when heated and show slight turbidity upon cooling.
-
Preparation of Supersaturated Solution: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water 9:1) in a small, clean vial. Gentle heating may be required.
-
Inducing Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4 °C).
-
Monitoring and Harvesting: Monitor the vial daily for the formation of single, well-defined crystals. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal.[4]
Protocol 3.1: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. The software corrects for experimental factors (e.g., Lorentz and polarization effects) and performs a multi-scan absorption correction. This yields a list of unique reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: The processed data is used to solve the "phase problem." For small molecules, direct methods or dual-space algorithms are typically successful in generating an initial electron density map that reveals the positions of most non-hydrogen atoms.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF).
Comparative Structural Analysis
While a public crystal structure for this compound is not available, we can construct an illustrative and chemically sound model based on published data for highly analogous structures, such as halogenated pyridines and pyrimidines.[7][8] The following data provides a realistic representation for comparative purposes.
Crystallographic Data Comparison
The solid-state structure of a molecule is defined by its unit cell parameters and the arrangement of molecules within it. Below is a comparison of the illustrative data for our title compound with experimentally determined data for related pyridinols.
| Parameter | This compound (Illustrative) | 2-Chloro-pyridin-3-ol | 2-Bromo-pyridin-3-ol |
| Chemical Formula | C₅H₃BrClNO | C₅H₄ClNO | C₅H₄BrNO |
| Formula Weight | 208.44 | 129.54 | 174.00 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 3.951(1) | 3.896(1) | 3.889(1) |
| b (Å) | 20.895(3) | 20.485(3) | 21.001(4) |
| c (Å) | 7.954(1) | 6.818(1) | 6.840(1) |
| β (°) | 105.25(2) | 104.98(2) | 105.18(2) |
| Volume (ų) | 632.8(2) | 525.3(2) | 538.5(2) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 2.189 | 1.636 | 1.901 |
| Table 1: Comparative crystallographic data. Data for 2-chloro- and 2-bromo-pyridin-3-ol sourced from a comparative guide by BenchChem. |
Analysis: The choice of the P2₁/c space group is common for such planar heterocyclic molecules. The unit cell parameters are broadly similar to the comparators, with the notable increase in cell volume and calculated density for the title compound being a direct consequence of substituting a hydrogen atom with a much larger and heavier bromine atom.
Molecular Geometry and Intermolecular Interactions
The key to understanding a crystal structure lies in analyzing the interactions that hold the molecules together.[9] In this compound, the hydroxyl group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively.
The pyridin-4-ol core exists in tautomeric equilibrium with its pyridin-4(1H)-one form. In the solid state, one form typically predominates. For our analysis, we will consider the pyridin-4-ol tautomer, which is stabilized by strong intermolecular hydrogen bonding.
Molecules are expected to form centrosymmetric dimers via strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another. This is a classic and highly stable supramolecular synthon.
In addition to hydrogen bonding, weaker interactions play a crucial role in the overall crystal packing. Halogen bonds (e.g., Br···Cl or Br···O) are directional interactions where an electropositive region on one halogen atom (the σ-hole) interacts with a nucleophilic region on another atom.[1] These, along with C-H···O and π-π stacking interactions between the pyridine rings of adjacent dimers, contribute to the formation of a stable, three-dimensional supramolecular architecture.[10][11] The presence of both a bromo and a chloro substituent provides multiple potential sites for such halogen bonding, influencing the final packing arrangement.
Conclusion
This guide has provided a comprehensive, field-expert overview of the process and analysis involved in determining the X-ray crystal structure of this compound. Through detailed, self-validating protocols for synthesis, crystallization, and X-ray diffraction, we have outlined a clear path from chemical synthesis to structural elucidation.
The comparative analysis, based on illustrative yet realistic data, highlights how the introduction of different halogen substituents affects key crystallographic parameters and dictates the primary intermolecular interactions. The formation of robust O-H···N hydrogen-bonded dimers is the dominant feature, with weaker halogen bonds and van der Waals forces directing the overall crystal packing. This detailed structural knowledge is invaluable for researchers in drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of next-generation therapeutics and functional materials.
References
- 1. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 5. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 5-Bromo-2-chloropyridin-4-ol Reaction Intermediates
Introduction: The Versatile Scaffold of 5-Bromo-2-chloropyridin-4-ol
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Among these, this compound stands out as a trifunctional scaffold, offering multiple reaction sites for derivatization. Its utility is rooted in the distinct reactivity of its substituents: a labile chlorine atom at an activated position, a bromine atom suitable for cross-coupling reactions, and a hydroxyl group whose reactivity is modulated by keto-enol tautomerism.[1][2] Understanding the transient species—the reaction intermediates—formed during its chemical transformations is not merely an academic exercise. For researchers in drug development and process chemistry, characterizing these intermediates is paramount for mechanism elucidation, reaction optimization, and ensuring the regiochemical integrity of the final product.
This guide provides a comparative analysis of modern analytical techniques for the identification and characterization of key reaction intermediates of this compound. We will delve into the causality behind experimental design, present self-validating protocols, and ground our claims in established chemical principles.
Plausible Reaction Pathways and Key Intermediates
The reactivity of this compound is dominated by two key features: its tautomeric equilibrium and the electron-deficient nature of the pyridine ring.
Tautomerism: The Pyridinol-Pyridone Equilibrium
The compound exists in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the 4-pyridone (keto) form. This equilibrium is critical as it influences the aromaticity and nucleophilicity of the molecule, thereby dictating its reaction pathways. The pyridone form often predominates and is crucial for understanding subsequent reactions.
Caption: Tautomeric equilibrium of the title compound.
Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway
The pyridine ring is inherently electron-deficient, a characteristic amplified by the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] In this compound, the chlorine atom at the C2 position is an excellent leaving group and is activated for substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
The characterization of this transient Meisenheimer intermediate is the central challenge and the focus of our comparative analysis.
Caption: Generalized SNAr pathway and the key Meisenheimer intermediate.
Comparative Analysis of Characterization Methodologies
No single technique can provide a complete picture of a reactive intermediate. A multi-faceted approach, combining spectroscopic methods, is essential for unambiguous characterization. The choice of method depends on the intermediate's stability, concentration, and the reaction kinetics.
| Analytical Technique | Information Provided | Strengths | Limitations | Suitability for Intermediate |
| ¹H / ¹³C NMR | Structural connectivity, electronic environment. | High resolution, definitive structural data. | Relatively low sensitivity, requires stable/trapped intermediate. | Excellent for stable or trapped intermediates. |
| Mass Spectrometry (ESI-MS) | Molecular weight, elemental composition. | High sensitivity, direct detection of ionic species. | Provides no direct structural connectivity, can induce fragmentation. | Ideal for detecting the anionic Meisenheimer complex. |
| FTIR Spectroscopy | Functional groups, bond vibrations. | Fast, good for in-situ monitoring of functional group changes (e.g., C=O). | Complex spectra, often not definitive for subtle structural changes. | Good for observing overall reaction progress. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation. | Highly sensitive, excellent for kinetic studies. | Broad, non-specific peaks; provides limited structural information. | Useful for tracking changes in conjugation during intermediate formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR provides the most detailed structural information. While challenging for short-lived species, intermediates can be observed directly at low temperatures to slow the reaction or by using trapping agents.
-
Expert Insight: Upon formation of the tetrahedral Meisenheimer intermediate, the aromaticity of the pyridine ring is broken. This results in a significant upfield shift for the remaining ring protons and carbons in the ¹H and ¹³C NMR spectra, respectively, due to the change from sp² to sp³ hybridization at C2 and the increased electron density across the ring system. Conversely, protonation of the pyridine nitrogen to form a pyridinium salt leads to a pronounced downfield shift of all ring protons due to the increased positive charge and deshielding.[6][7]
Mass Spectrometry (MS): Detecting the Transient Ion
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for detecting charged intermediates directly from the reaction solution.
-
Expert Insight: By running the mass spectrometer in negative ion mode, the anionic Meisenheimer complex can be detected as a distinct peak corresponding to its molecular weight ([M-H+Nu]⁻). This provides direct evidence of its formation and allows for confirmation of its elemental composition through high-resolution mass spectrometry (HRMS). This technique is powerful because it captures the intermediate "in-flight" without requiring it to be stable for extended periods.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a workflow designed to maximize the chances of detecting and characterizing the SNAr intermediate. The system is self-validating: ESI-MS provides initial evidence of the intermediate's mass, which is then corroborated by detailed structural data from low-temperature NMR.
Caption: Integrated workflow for intermediate detection and validation.
Protocol 1: Low-Temperature NMR for Intermediate Trapping
Objective: To slow the elimination step of the SNAr reaction to allow for NMR observation of the Meisenheimer intermediate.
-
Preparation: Dry all glassware thoroughly. Use an anhydrous, deuterated solvent with a low freezing point, such as DMSO-d6 or THF-d8.
-
Reaction Setup: In an NMR tube fitted with a septum, dissolve this compound (1 equivalent) in 0.6 mL of cold (-40 °C) anhydrous DMSO-d6 under an inert atmosphere (N₂ or Ar).
-
Reference Spectrum: Acquire a ¹H NMR spectrum of the starting material at -40 °C.
-
Initiation: Using a pre-cooled syringe, slowly add the nucleophile (e.g., a 0.5 M solution of sodium methoxide in methanol, 1.1 equivalents).
-
Acquisition: Immediately acquire a series of ¹H and ¹³C NMR spectra at -40 °C. Look for the appearance of new, typically broader signals at higher fields (lower ppm) than the starting material's aromatic protons.
-
Confirmation: After observation, allow the sample to slowly warm to room temperature while acquiring spectra periodically. The signals of the intermediate should disappear, while the signals of the final substituted product appear.
Protocol 2: Direct Detection by ESI-MS
Objective: To confirm the mass-to-charge ratio of the anionic intermediate.
-
Reaction Setup: Prepare a reaction mixture in a standard vial using a non-volatile solvent like DMSO or NMP at a low concentration (~0.1 mg/mL).
-
Initiation: Add the nucleophile to the solution of this compound and mix briefly.
-
Sampling: Immediately dilute an aliquot of the reaction mixture 100-fold into a solvent suitable for ESI (e.g., acetonitrile/water) and inject it directly into the mass spectrometer.
-
Analysis: Operate the ESI-MS in negative ion mode. Scan for the expected m/z of the Meisenheimer intermediate. For example, with a methoxide nucleophile, the expected ion would be [C₅H₂BrClNO(OCH₃)]⁻.
-
Validation: Perform the same analysis on the starting material and the final product to ensure the observed intermediate peak is unique to the active reaction.
Conclusion
The successful characterization of reaction intermediates for scaffolds like this compound is not a trivial task but is essential for robust chemical synthesis. It requires a logical, multi-pronged analytical approach. By combining the high sensitivity of ESI-MS for direct ionic detection with the unparalleled structural detail of low-temperature NMR, researchers can confidently identify transient species. This detailed mechanistic understanding empowers scientists to control reaction outcomes, minimize side products, and accelerate the development of novel pharmaceuticals and materials.
References
A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyridin-4-ol: An Analysis of Plausible Synthetic Strategies
Introduction
5-Bromo-2-chloropyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The strategic placement of bromo, chloro, and hydroxyl functionalities on the pyridine ring offers multiple reaction sites for further molecular elaboration. Despite its potential utility, a comprehensive survey of the scientific literature reveals a notable scarcity of established and benchmarked synthetic methods for this specific molecule. While the compound is commercially available, indicating its successful synthesis, detailed experimental procedures and comparative studies are not widely published in peer-reviewed journals.
This guide, therefore, adopts a unique approach. In the absence of established, directly comparable methods, we will leverage our expertise in synthetic organic chemistry to propose and critically analyze plausible synthetic routes to this compound. The methodologies presented are inferred from established procedures for structurally related compounds. This analysis will provide researchers, scientists, and drug development professionals with a robust theoretical framework to inform their synthetic strategies towards this and similar heterocyclic targets. We will delve into the mechanistic rationale behind each proposed step, offering detailed, albeit theoretical, experimental protocols.
Proposed Synthetic Pathways: A Mechanistic and Strategic Overview
Two primary retrosynthetic disconnections are considered the most logical approaches to this compound. The first involves the late-stage bromination of a pre-functionalized 2-chloro-4-hydroxypyridine precursor. The second strategy relies on the selective functionalization of a dihalogenated pyridine derivative.
Method 1: Electrophilic Bromination of a 2-Chloro-4-methoxypyridine Precursor
This approach is predicated on the synthesis of a protected 4-hydroxypyridine, specifically 2-chloro-4-methoxypyridine, followed by electrophilic bromination and subsequent demethylation. The methoxy group serves as a protecting group for the hydroxyl functionality, which might otherwise interfere with the bromination reaction, and also acts as an activating group, directing the electrophilic bromine to the desired position.
Plausible Reaction Scheme:
Caption: Proposed workflow for Method 1.
Causality and Experimental Choices:
The selection of 2-chloro-4-methoxypyridine as the starting material is strategic. The methoxy group is a moderately activating, ortho-, para-directing group. With the ortho position (C3) being sterically hindered by the adjacent chloro group, electrophilic attack is favored at the para position (C5). N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for the bromination of electron-rich aromatic and heteroaromatic rings. The final demethylation step to unmask the hydroxyl group can be achieved using strong acids like HBr or a Lewis acid such as BBr3.
Inferred Experimental Protocol (Method 1):
-
Bromination:
-
To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid (3-5 volumes), cool the mixture to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-4-methoxypyridine. Purification can be achieved by column chromatography.
-
-
Demethylation:
-
Dissolve the purified 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C and add a solution of boron tribromide (BBr3) (1.2-1.5 eq) in dichloromethane dropwise.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the final product, this compound.
-
Method 2: Selective Hydrolysis of 5-Bromo-2,4-dichloropyridine
This alternative strategy commences with a readily accessible dihalopyridine, 5-bromo-2,4-dichloropyridine. The key to this approach lies in the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more activated towards SNAr than the chlorine at the 2-position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen.
Plausible Reaction Scheme:
Caption: Proposed workflow for Method 2.
Causality and Experimental Choices:
The synthesis of 5-bromo-2,4-dichloropyridine can be achieved from 2-amino-4-chloropyridine through bromination followed by a Sandmeyer reaction to replace the amino group with a chloro group. The subsequent selective hydrolysis of the C4-chloro group can be performed under basic conditions (e.g., using NaOH or KOH). The reaction conditions, such as temperature and concentration of the base, would need to be carefully controlled to favor monosubstitution and prevent the substitution of the C2-chloro group.
Inferred Experimental Protocol (Method 2):
-
Synthesis of 5-Bromo-2,4-dichloropyridine (based on CN103420903A)[1]:
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane and cool to 0°C.
-
Add a brominating agent such as N-bromosuccinimide in portions.
-
After the reaction is complete, the intermediate 5-bromo-2-amino-4-chloropyridine is isolated.
-
The intermediate is then subjected to a Sandmeyer reaction. Diazotization is carried out using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a chloride source (e.g., copper(I) chloride) to yield 5-bromo-2,4-dichloropyridine.
-
-
Selective Hydrolysis:
-
To a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in a suitable solvent like dioxane or DMSO, add an aqueous solution of sodium hydroxide (1.1-1.5 eq).
-
Heat the reaction mixture to a controlled temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Comparative Analysis and Key Considerations
The following table summarizes the key aspects of the two proposed synthetic methods.
| Feature | Method 1: Electrophilic Bromination | Method 2: Selective Hydrolysis |
| Starting Material | 2-Chloro-4-methoxypyridine | 2-Amino-4-chloropyridine |
| Key Transformations | Electrophilic Bromination, Demethylation | Bromination, Sandmeyer Reaction, Selective SNAr |
| Potential Advantages | Potentially fewer steps if starting material is readily available, potentially higher regioselectivity in bromination. | Utilizes a potentially cheaper starting material. |
| Potential Challenges | Availability of starting material, harsh conditions for demethylation, potential for side reactions. | Multi-step synthesis of the key intermediate, achieving high selectivity in the hydrolysis step can be challenging. |
Tautomerism: It is crucial to recognize that 4-hydroxypyridines can exist in equilibrium with their pyridin-4(1H)-one tautomer. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. For this compound, the pyridone tautomer may be a significant or even the predominant form. This should be considered during characterization (e.g., by NMR and IR spectroscopy).
Conclusion and Future Outlook
This guide has outlined two plausible, mechanistically sound, yet currently theoretical, synthetic routes for the preparation of this compound. Both Method 1, proceeding via electrophilic bromination of a protected precursor, and Method 2, involving the selective hydrolysis of a dihalo-intermediate, offer distinct advantages and challenges. The lack of published, benchmarked data necessitates that any attempt to synthesize this molecule should involve careful optimization of reaction conditions and thorough analytical monitoring.
For researchers in medicinal and materials chemistry, the validation and optimization of these or novel synthetic pathways to this compound would be a valuable contribution to the field of heterocyclic chemistry. The insights and detailed inferred protocols provided herein serve as a foundational blueprint for such endeavors.
References
Safety Operating Guide
Operational Guide for the Safe Disposal of 5-Bromo-2-chloropyridin-4-ol
Core Principles of Halogenated Waste Management
5-Bromo-2-chloropyridin-4-ol is a halogenated pyridine derivative. The presence of both bromine and chlorine atoms necessitates a specific disposal pathway. The primary principle is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic waste. The reason for this is rooted in the final disposal method: high-temperature incineration. During combustion, halogenated compounds produce acidic gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl). Licensed hazardous waste incinerators are equipped with specialized "scrubbers" and "afterburners" to neutralize these corrosive and toxic gases before they are released into the atmosphere.[1][2] Mixing halogenated waste with standard solvent streams can damage incinerators not equipped for this purpose and lead to the release of pollutants.
Hazard Profile and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye damage/irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
-
Acute Toxicity: May be harmful if swallowed.
Quantitative Data Summary (Based on Analogue: 5-Bromo-3-chloropyridin-2-ol)
| Property | Value | Source |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [4] |
| Signal Word | Warning | [4] |
Mandatory PPE Protocol
A multi-layered approach to PPE is required to mitigate the risks of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards. In situations with a higher risk of splashing, a full-face shield should be used in addition to goggles.[4]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and replaced immediately if compromised. Use proper glove removal technique to avoid skin contact.[5]
-
Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][6]
-
Respiratory Protection: All handling of this compound, especially weighing and transferring the solid, must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][4]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert and Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational if the spill occurs within it.[6]
-
Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency response team.
-
Don PPE: Before beginning cleanup, don the full PPE described in Section 2.
-
Contain and Clean:
-
Solid Spills: Do NOT use a dry brush or create dust. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Alternatively, use a dry cleanup procedure such as a scoop or shovel, and carefully place the material into a designated hazardous waste container.[6]
-
Liquid Spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]
-
-
Place in Waste Container: All cleanup materials (absorbent pads, contaminated paper towels, etc.) must be placed in a sealable, properly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1] All decontamination materials must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after completing the cleanup.
Proper Disposal Procedures
Disposal must be approached with a clear, methodical process to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]
Waste Segregation and Collection Workflow
The following diagram outlines the decision-making process for segregating and collecting this compound waste.
Caption: Waste Disposal Decision Tree for this compound.
Step-by-Step Disposal Protocol
-
Segregate at the Source:
-
Solid Waste: Unused or contaminated this compound, along with contaminated items like weigh boats, gloves, and paper towels, must be collected in a dedicated, clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[1]
-
-
Container Labeling: The waste container must be robust, sealable, and compatible with the chemical. The label must, at a minimum, include:
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. Use secondary containment (such as a larger tub or bin) to prevent spills or leaks.[1] Keep the container tightly closed except when adding waste.[1][7]
-
Final Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1][2] This ensures that the resulting acidic gases are neutralized, preventing environmental harm.
References
A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloropyridin-4-ol: Personal Protective Equipment (PPE) and Safe Operational Protocols
For the modern researcher, scientist, or drug development professional, the mastery of chemical handling is as critical as theoretical knowledge. The compound 5-Bromo-2-chloropyridin-4-ol, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science.[1] However, its structure suggests potential hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the principles of chemical causality and laboratory best practices.
Foundational Hazard Analysis: Understanding the "Why"
Halogenated aromatic heterocyclic compounds, such as this compound, are reactive intermediates. The presence of bromine and chlorine atoms on the pyridine ring significantly influences its electronic properties, making it a target for various reactions but also a source of potential biological activity and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally analogous compounds.
The primary threats posed by this class of chemicals are:
-
Severe Irritation: Contact with skin, eyes, and mucous membranes can lead to significant irritation or chemical burns.[2][3][4]
-
Toxicity: These compounds can be harmful or toxic if ingested, inhaled, or absorbed through the skin.[5][6]
-
Respiratory Distress: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement (Anticipated) | Rationale and Potential Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | May cause nausea, vomiting, and abdominal pain upon ingestion.[5][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Can be absorbed through the skin, leading to systemic effects. |
| Skin Irritation | H315: Causes skin irritation | Halogenated aromatics can disrupt cell membranes, causing redness and inflammation.[2][4] |
| Eye Irritation | H319: Causes serious eye irritation | The compound is likely a lachrymator, causing immediate and severe tearing and pain.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaled dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[3][5][7] |
The Four Pillars of Protection: A Comprehensive PPE Strategy
Effective chemical safety is built on a multi-layered defense. For this compound, this involves four critical pillars of personal protective equipment.
Pillar 1: Eye and Face Protection
This is a non-negotiable requirement. The potential for serious eye irritation necessitates robust protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is present.[8] Safety glasses alone are insufficient as they do not protect against splashes.
-
Elevated Risk Scenarios: When handling larger quantities (>1 liter), working with heated solutions, or performing operations under pressure or vacuum, a full-face shield must be worn over chemical splash goggles.[9] The face shield provides a secondary barrier for the entire face and neck.[9]
Pillar 2: Skin and Body Protection
Protecting the body's largest organ is paramount, as dermal absorption is a significant route of exposure.
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to the wrists.
-
Apparel: Full-length pants and closed-toe shoes are required at all times.[8] Shorts, skirts, and sandals are strictly prohibited.
-
Gloves - The Critical Barrier: Glove selection is the most critical decision for hand protection. Not all materials offer the same level of resistance. For halogenated pyridines, nitrile or neoprene gloves are recommended. Always use a proper glove removal technique to avoid contaminating your skin.[5] Dispose of gloves immediately after handling the chemical; do not reuse them.
Table 2: Glove Selection Guide for Halogenated Aromatic Compounds
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Excellent | Good resistance to a broad range of chemicals, including many halogenated solvents and solids. Offers good puncture resistance. |
| Neoprene | Excellent | Provides robust protection against acids, bases, and some organic compounds. Offers good dexterity. |
| Latex | Fair to Poor | Not recommended. Can degrade upon contact with various organic chemicals and may cause allergic reactions. |
| Vinyl (PVC) | Poor | Known to offer little protection against chemical exposures and should be avoided.[10] |
Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Pillar 3: Respiratory Protection
The primary method for respiratory protection is the use of engineering controls. PPE is the last line of defense.
-
Engineering Controls: All handling of this compound, especially weighing the solid powder, must be performed inside a certified chemical fume hood. This ensures that any dust or vapors are captured at the source.
-
Personal Respiratory Protection: In the rare event of an engineering control failure or a large spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter (or an N95 for solid dust) should be used.[11] Personnel must be properly fit-tested and trained before using a respirator.
Diagram 1: Respiratory Protection Decision Workflow
Caption: Decision tree for respiratory protection.
Pillar 4: Hygiene Practices
Good hygiene is a simple but effective way to prevent chemical exposure.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[12]
Operational and Disposal Plans: From Benchtop to Waste
A complete safety plan extends beyond PPE to include the entire lifecycle of the chemical in the lab.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container, avoiding the creation of dust.
-
Transfer/Dissolution: If making a solution, add the solvent to the solid slowly. Use a sealed container for any mixing or vortexing.
-
Reaction: Keep all reaction vessels clearly labeled and within the fume hood.
-
Post-Handling: Decontaminate the work surface with an appropriate solvent.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Spill:
-
Small Spill (in fume hood): Absorb with a non-combustible material like sand or vermiculite.[3] Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.
-
Waste Disposal Plan
-
Solid Waste: All unused this compound and materials contaminated with it (e.g., weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous "trace" waste in accordance with institutional and local regulations.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[2]
Diagram 2: Chemical Handling and Disposal Workflow
Caption: Workflow from preparation to disposal.
By internalizing not just the "what" but the "why" of these safety protocols, you build a culture of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
